Product packaging for D-Glucose-13C-2(Cat. No.:)

D-Glucose-13C-2

Cat. No.: B12419836
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-JGZUVYCMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Glucose-13C-2 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12419836 D-Glucose-13C-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4+1

InChI Key

GZCGUPFRVQAUEE-JGZUVYCMSA-N

Isomeric SMILES

C([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

D-Glucose-13C-2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the molecular properties of D-Glucose-13C-2, an isotopically labeled form of D-glucose. The incorporation of a carbon-13 isotope at the second carbon position imparts a specific mass change that is critical for various analytical and metabolic research applications.

Core Molecular Data

The fundamental properties of this compound are defined by its molecular formula and weight, which differ from the unlabeled D-glucose due to the presence of the heavier carbon isotope.

Molecular Formula and Weight Comparison

CompoundMolecular FormulaIsotopic FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
D-GlucoseC₆H₁₂O₆[1][2][3][4][5]¹²C₆H₁₂O₆180.16180.063388
This compoundC₆H₁₂O₆¹³C¹²C₅H₁₂O₆181.15181.066743

Note: The average molecular weight is calculated using the natural abundance of all isotopes. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, except where specified.

Understanding the Isotopic Labeling

This compound is a glucose molecule where the carbon atom at the second position (C-2) is a carbon-13 (¹³C) isotope instead of the more common carbon-12 (¹²C). Carbon-13 is a stable, non-radioactive isotope of carbon containing six protons and seven neutrons. This additional neutron increases the atomic mass of this specific carbon atom to approximately 13.003355 atomic mass units.

The molecular formula remains C₆H₁₂O₆ as the number of atoms of each element does not change. However, the presence of the heavier isotope results in an increase in the molecule's overall mass. This precise mass difference is detectable by mass spectrometry, making this compound a valuable tool for tracer studies in metabolic research.

Experimental Considerations

While this document does not detail specific experimental protocols, it is important to note that the use of this compound in research, such as in metabolic flux analysis or biomolecular NMR, relies on the principles of isotope tracing. The distinct mass of the labeled glucose allows researchers to follow its path through various metabolic pathways and quantify its incorporation into downstream metabolites. The choice of analytical technique, primarily mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, will dictate the specific experimental setup.

Logical Workflow for Isotopic Analysis

The general workflow for utilizing this compound in a research setting is outlined below. This logical diagram illustrates the process from introduction of the labeled compound to data analysis.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation A Introduction of this compound to Biological System B Incubation and Cellular Metabolism A->B C Sample Collection and Preparation B->C D Mass Spectrometry or NMR Spectroscopy Analysis C->D E Detection of 13C-labeled Metabolites D->E F Quantification of Isotope Incorporation E->F G Metabolic Pathway Analysis F->G

Caption: A generalized workflow for metabolic studies using this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Glucose-¹³C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of D-Glucose-¹³C-2, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. The strategic placement of a carbon-13 isotope at the C-2 position allows for precise tracing of glucose metabolism through key pathways such as glycolysis and the pentose phosphate pathway.

Synthesis of D-Glucose-¹³C-2

The synthesis of D-Glucose-¹³C-2 is a multi-step process that begins with the introduction of the carbon-13 isotope into a smaller sugar precursor, followed by chain extension and epimerization to yield the final product. A plausible and effective laboratory-scale synthetic route involves the synthesis of D-Mannose-2-¹³C as a key intermediate, which is then epimerized to D-Glucose-¹³C-2.

The overall synthetic pathway can be visualized as follows:

cluster_0 Step 1: Kiliani-Fischer Synthesis cluster_1 Step 2: Conversion to C-2 Labeled Precursor cluster_2 Step 3: Molybdate-Catalyzed Epimerization cluster_3 Step 4: Purification D-Arabinose D-Arabinose Cyanohydrin_Intermediates Cyanohydrin_Intermediates D-Arabinose->Cyanohydrin_Intermediates + K¹³CN Aldonic_Acid_Lactones Aldonic_Acid_Lactones Cyanohydrin_Intermediates->Aldonic_Acid_Lactones Hydrolysis Epimeric_Hexoses D-[1-¹³C]Glucose & D-[1-¹³C]Mannose Aldonic_Acid_Lactones->Epimeric_Hexoses Reduction D-Mannose-2-13C D-Mannose-2-13C Epimeric_Hexoses->D-Mannose-2-13C Multi-step Conversion (Hypothetical Pathway) Equilibrium_Mixture D-[2-¹³C]Glucose & D-[2-¹³C]Mannose D-Mannose-2-13C->Equilibrium_Mixture H₂MoO₄, Heat Purified_Product D-Glucose-2-¹³C Equilibrium_Mixture->Purified_Product Preparative HPLC

Caption: Synthetic pathway for D-Glucose-2-¹³C.

Experimental Protocols

Step 1: Kiliani-Fischer Synthesis of D-[1-¹³C]Hexoses from D-Arabinose

This initial step extends the carbon chain of D-arabinose by one carbon, incorporating the ¹³C label at the C-1 position.[1]

  • Materials: D-arabinose, Potassium cyanide-¹³C (K¹³CN), Sodium carbonate, Water.

  • Procedure:

    • Dissolve D-arabinose in water.

    • Add K¹³CN to the solution. The cyanide undergoes nucleophilic addition to the carbonyl group of the open-chain form of D-arabinose, forming two diastereomeric cyanohydrins.[2][3] The ratio of the resulting epimers can be influenced by the reaction conditions; for instance, using sodium carbonate can favor the formation of the gluconic nitrile.[1]

    • Heat the cyanohydrin mixture in a sodium carbonate solution (e.g., at 60°C) to hydrolyze the nitrile group into a carboxylic acid, which rapidly forms the more stable lactones (D-gluconolactone-¹³C and D-mannonolactone-¹³C).[1]

    • Reduce the separated or mixed lactones to the corresponding aldoses. An improved method involves the direct reduction of the cyanohydrins with hydrogen over a palladium on barium sulfate catalyst in water, which forms an imine that is subsequently hydrolyzed to the aldehyde.

  • Outcome: A mixture of D-[1-¹³C]glucose and D-[1-¹³C]mannose.

Step 2: Synthesis of D-Mannose-2-¹³C

Step 3: Molybdate-Catalyzed Epimerization of D-Mannose-2-¹³C

This crucial step isomerizes the C-2 position of D-mannose to yield D-glucose. The reaction is reversible and results in an equilibrium mixture.

  • Materials: D-Mannose-2-¹³C, Molybdenic acid (H₂MoO₄), Deionized water.

  • Procedure:

    • Prepare an aqueous solution of D-Mannose-2-¹³C.

    • Add a catalytic amount of molybdenic acid.

    • Heat the mixture. A typical reaction temperature is 90-95°C for several hours.

    • The reaction leads to an equilibrium mixture of D-glucose and D-mannose. The equilibrium favors the formation of D-glucose, with a typical ratio of approximately 75:25 (D-glucose:D-mannose).

  • Outcome: An aqueous solution containing a mixture of D-[2-¹³C]glucose and D-[2-¹³C]mannose.

Purification of D-Glucose-¹³C-2

The final product, D-Glucose-¹³C-2, must be separated from the unreacted D-Mannose-¹³C-2 and any side products. Preparative High-Performance Liquid Chromatography (HPLC) is an effective method for this separation.

Experimental Protocol: Preparative HPLC
  • Instrumentation: A preparative HPLC system equipped with a refractive index (RI) detector.

  • Column: A cation exchange column in the sodium (Na⁺) form is suitable for separating glucose and mannose.

  • Mobile Phase: Degassed, ultrapure water.

  • Flow Rate: Optimized for preparative scale, e.g., starting from analytical flow rates of around 1.5 L/h and scaling up.

  • Temperature: Elevated temperatures can improve separation efficiency. A temperature of around 62.5°C has been shown to be effective for glucose and mannose separation.

  • Procedure:

    • Concentrate the reaction mixture from the epimerization step.

    • Inject the concentrated mixture onto the preparative HPLC column.

    • Collect fractions corresponding to the D-Glucose-¹³C-2 peak, as identified by the RI detector.

    • Pool the pure fractions and remove the solvent (water) by lyophilization to obtain the solid D-Glucose-¹³C-2.

Quality Control and Characterization

Rigorous quality control is essential to confirm the chemical and isotopic purity, as well as the precise location of the ¹³C label. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Expected Analytical Data
ParameterMethodExpected Result
Chemical Purity HPLC-RI>98%
Isotopic Enrichment High-Resolution Mass Spectrometry (HRMS)>99 atom % ¹³C
Label Position ¹³C-NMR SpectroscopyA single, significantly enhanced signal corresponding to the C-2 carbon.
Molecular Weight Mass SpectrometryExpected molecular weight of 181.15 g/mol .
Experimental Protocols for Characterization

¹³C-NMR Spectroscopy

¹³C-NMR provides unambiguous confirmation of the label's position.

  • Sample Preparation: Dissolve a small amount of the purified D-Glucose-¹³C-2 in deuterium oxide (D₂O).

  • Analysis: Acquire a proton-decoupled ¹³C-NMR spectrum.

  • Expected Spectrum: The spectrum will show characteristic signals for the different carbon atoms in the glucose molecule. The signal for the C-2 carbon will be significantly more intense than the others due to the ¹³C enrichment. The expected chemical shifts for the anomeric forms of D-[2-¹³C]glucose are approximately 71.5 ppm and 72.0 ppm.

Mass Spectrometry (MS)

MS is used to determine the isotopic enrichment and confirm the molecular weight. Tandem MS (MS/MS) can further help in confirming the label position.

  • Sample Preparation: The sample can be analyzed directly by electrospray ionization (ESI) or after derivatization for gas chromatography-mass spectrometry (GC-MS). Derivatization to methylglucosamine can facilitate specific fragmentation patterns.

  • Analysis:

    • Full Scan MS: Will show a peak for the molecular ion, confirming the mass increase due to the ¹³C isotope.

    • Tandem MS (MS/MS): Fragmentation of the molecular ion can reveal the location of the label. For a C-2 labeled glucose derivatized to methylglucosamine, a characteristic fragment ion at m/z 44 is expected from the precursor ion at m/z 197, whereas a C-1 labeled analogue would yield a fragment at m/z 45. A detailed study of the fragmentation of all six ¹³C-labeled glucose isotopomers can provide a complete fragmentation landscape.

Application in Metabolic Research: Experimental Workflow

D-Glucose-¹³C-2 is a powerful tracer for studying cellular metabolism. The following diagram illustrates a typical workflow for a stable isotope-resolved metabolomics (SIRM) experiment.

Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling (Medium with D-Glucose-¹³C-2) Cell_Culture->Isotope_Labeling Metabolite_Quenching 3. Rapid Quenching (e.g., cold methanol) Isotope_Labeling->Metabolite_Quenching Metabolite_Extraction 4. Metabolite Extraction Metabolite_Quenching->Metabolite_Extraction Sample_Analysis 5. Sample Analysis (LC-MS or GC-MS) Metabolite_Extraction->Sample_Analysis Data_Analysis 6. Data Analysis (Isotopologue Distribution) Sample_Analysis->Data_Analysis Flux_Analysis 7. Metabolic Flux Analysis Data_Analysis->Flux_Analysis cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose_2_13C D-Glucose-2-¹³C G6P Glucose-6-Phosphate-2-¹³C Glucose_2_13C->G6P F6P Fructose-6-Phosphate-2-¹³C G6P->F6P 6PG 6-Phosphogluconate-2-¹³C G6P->6PG Pyruvate Pyruvate-2-¹³C F6P->Pyruvate Lactate Lactate-2-¹³C Pyruvate->Lactate Acetyl_CoA Acetyl-CoA-1-¹³C Pyruvate->Acetyl_CoA R5P Ribose-5-Phosphate 6PG->R5P Citrate Citrate Acetyl_CoA->Citrate

References

Navigating Metabolic Pathways: An In-depth Technical Guide to the Isotopic Purity of D-Glucose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise tracing of metabolic pathways is fundamental to understanding cellular function in both healthy and diseased states. Stable isotope-labeled compounds, particularly D-Glucose labeled with Carbon-13 at the second position (D-Glucose-13C-2), serve as powerful tools for elucidating the intricate network of biochemical reactions. The accuracy and reliability of metabolic flux analysis (MFA) are critically dependent on the isotopic purity of these tracers. This technical guide provides a comprehensive overview of the synthesis, analysis, and application of this compound in metabolic research, with a focus on ensuring data integrity through high isotopic purity.

The Significance of Isotopic Purity

In metabolic studies, the introduction of a 13C-labeled substrate allows researchers to track the fate of the labeled carbon atom as it is incorporated into downstream metabolites. The isotopic enrichment and positional purity of the tracer are paramount. Any contamination with unlabeled glucose or glucose labeled at other positions can lead to misinterpretation of labeling patterns and inaccurate flux calculations. High isotopic purity (typically ≥99 atom % 13C) and chemical purity (≥98%) are therefore essential for generating robust and reproducible data.[1][2][3]

Synthesis and Quality Control of this compound

The synthesis of this compound is a multi-step chemical process. One common strategy involves the stereoselective reduction of a protected D-arabino-hexopyranosid-2-ulose (a 2-keto-glucose derivative) using a 13C-donating reducing agent.[4] Enzymatic synthesis offers a highly specific alternative. Rigorous purification and analysis are crucial to ensure the final product meets the stringent requirements for metabolic research.

Analytical Techniques for Purity Assessment

Several analytical methods are employed to verify the chemical and isotopic purity of this compound.

Table 1: Analytical Methods for Purity Determination of this compound

Analytical TechniquePurposeKey Parameters Measured
High-Performance Liquid Chromatography (HPLC) Chemical PurityQuantifies the percentage of this compound relative to any chemical impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Isotopic Enrichment & Positional PurityAfter derivatization, GC separates the analyte, and MS determines the mass-to-charge ratio, confirming the presence and abundance of the 13C isotope at the C-2 position.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Isotopic Enrichment & Metabolite TracingDirectly measures the mass of the intact molecule and its fragments, allowing for precise determination of isotopic labeling in the tracer and downstream metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Positional Purity & Isotopic Enrichment¹³C NMR provides direct evidence of the 13C label at the C-2 position through a significantly enhanced signal. ¹H NMR can confirm the absence of a proton at the C-2 position.

Applications of this compound in Metabolic Studies

This compound is a valuable tracer for dissecting central carbon metabolism. Its use offers good precision for estimating fluxes through glycolysis and the pentose phosphate pathway (PPP).

Tracing Carbon through Central Metabolic Pathways

When cells are cultured in media containing this compound, the labeled carbon at the second position enters glycolysis. The subsequent cleavage of fructose-1,6-bisphosphate results in two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The label from the C-2 position of glucose is transferred to the C-2 position of both DHAP and G3P. This distinct labeling pattern allows for the deconvolution of metabolic pathways.

This compound This compound Glycolysis Glycolysis This compound->Glycolysis Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway This compound->Pentose_Phosphate_Pathway Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA_Cycle Amino_Acid_Synthesis Amino_Acid_Synthesis TCA_Cycle->Amino_Acid_Synthesis Lactate Lactate Pyruvate->Lactate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetyl-CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl-CoA->Fatty_Acid_Synthesis

Core metabolic pathways traced using this compound.

Experimental Protocols

The successful application of this compound in metabolic tracing studies relies on meticulously planned and executed experiments.

In Vitro 13C-Glucose Tracing in Cultured Cells

This protocol outlines a general framework for a steady-state ¹³C metabolic flux analysis experiment in cultured cells.

  • Cell Culture and Adaptation:

    • Culture cells to the desired density in a standard medium.

    • To ensure the cells are in a metabolic steady state, adapt them to a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used.

  • Tracer Introduction:

    • Replace the unlabeled medium with a medium containing this compound. The concentration of the tracer may vary, and sometimes a mixture with unlabeled glucose is used.

    • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled glucose, aiming to achieve isotopic steady-state for the metabolites of interest.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold solvent, such as 80% methanol.

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of intracellular metabolites using GC-MS or LC-MS/MS.

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Data Analysis and Flux Estimation:

    • Utilize computational models to estimate metabolic fluxes from the measured mass isotopomer distributions.

    • Perform statistical analysis, such as a chi-square (χ²) test, to assess the goodness-of-fit between the experimental data and the model predictions.

cluster_0 Experimental Phase cluster_1 Analytical Phase Cell_Culture 1. Cell Culture & Adaptation Tracer_Experiment 2. Tracer Introduction (this compound) Cell_Culture->Tracer_Experiment Metabolite_Extraction 3. Metabolite Extraction Tracer_Experiment->Metabolite_Extraction MS_Analysis 4. LC-MS/MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Processing 5. Data Processing & Correction MS_Analysis->Data_Processing Flux_Estimation 6. Metabolic Flux Estimation Data_Processing->Flux_Estimation

A generalized workflow for 13C Metabolic Flux Analysis.
In Vivo Stable Isotope Tracing

For in vivo studies, the labeled glucose is typically introduced into the circulation through intravenous infusion.

  • Animal Preparation:

    • For glucose tracing, mice are often fasted for 12-16 hours to achieve higher fractional enrichment of ¹³C-glucose in the plasma.

    • Anesthetize the animal prior to the infusion.

  • Isotope Infusion:

    • Infuse ¹³C-glucose intravenously, often as an initial bolus followed by a continuous infusion for 3-4 hours.

  • Sample Collection and Processing:

    • At the end of the infusion, collect blood and tissue samples.

    • Rapidly freeze tissues in liquid nitrogen to quench metabolic activity.

    • Extract metabolites from the tissue samples.

  • Analysis:

    • Analyze the isotopic enrichment in plasma and tissue metabolites using mass spectrometry.

Data Presentation and Interpretation

Quantitative data from metabolic tracing experiments should be organized systematically to facilitate comparison and interpretation.

Table 2: Representative Isotopic Enrichment Data from a this compound Tracing Experiment (Simulated)

MetaboliteIsotopologue (M+n)Isotopic Enrichment (%)
GlucoseM+299.2
PyruvateM+245.8
LactateM+243.1
CitrateM+225.6
GlutamateM+218.9

The level of isotopic enrichment in downstream metabolites provides a quantitative measure of the flux through the respective metabolic pathways. For instance, a high enrichment in lactate indicates a high rate of glycolysis.

Conclusion

The use of this compound with high, verified isotopic purity is indispensable for accurate and reliable metabolic flux analysis. By adhering to rigorous experimental protocols and employing appropriate analytical techniques, researchers can confidently trace the intricate transformations of glucose within the cellular metabolic network. This knowledge is crucial for advancing our understanding of disease and for the development of novel therapeutic strategies that target metabolic vulnerabilities.

References

A Technical Guide to D-Glucose-2-13C in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose-2-13C is a stable isotope-labeled form of glucose where the carbon atom at the second position (C-2) is replaced with the heavy isotope, Carbon-13 (¹³C). This non-radioactive tracer is a powerful tool in metabolic research, enabling scientists to track the fate of glucose carbons through various biochemical pathways. Its use is central to Stable Isotope-Resolved Metabolomics (SIRM) and ¹³C-Metabolic Flux Analysis (¹³C-MFA), providing quantitative insights into cellular metabolism in both healthy and diseased states. This guide offers a comprehensive overview of D-Glucose-2-13C, its applications, and detailed experimental protocols for its use in research and drug development.

Core Properties of D-Glucose-2-13C

A clear understanding of the physicochemical properties of D-Glucose-2-13C is essential for its effective use in experimental settings.

PropertyValueReference
CAS Number 105931-74-6[1]
Molecular Formula ¹³CC₅H₁₂O₆
Molecular Weight 181.15 g/mol
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥98%
Appearance White powder
Storage Temperature 15-25°C, away from light and moisture

Applications in Research and Drug Development

D-Glucose-2-13C is an indispensable tool for elucidating the complexities of central carbon metabolism. Its applications span basic research to clinical drug development.

  • Metabolic Flux Analysis (MFA): As a key tracer in ¹³C-MFA, it allows for the quantification of the rates (fluxes) of metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle.

  • Drug Development: It is used to assess the metabolic effects of new drug candidates and how they might alter glucose metabolism and overall energy homeostasis.

  • Biomolecular NMR: Utilized in nuclear magnetic resonance (NMR) studies to probe the structure and dynamics of biomolecules.

  • Cancer Metabolism Research: Helps in understanding the altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect.

Metabolic Fate of D-Glucose-2-13C

Upon entering a cell, D-Glucose-2-13C is metabolized alongside its unlabeled counterpart. The ¹³C label at the C-2 position allows for the tracing of its journey through key metabolic pathways.

Metabolic_Fate_of_D_Glucose_2_13C D_Glucose_2_13C D-Glucose-2-¹³C G6P Glucose-6-Phosphate-¹³C D_Glucose_2_13C->G6P Hexokinase F6P Fructose-6-Phosphate-¹³C G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP G6PD Pyruvate Pyruvate-¹³C F6P->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA-¹³C Pyruvate->Acetyl_CoA PDH TCA_Cycle TCA Cycle Intermediates-¹³C Acetyl_CoA->TCA_Cycle Citrate Synthase In_Vivo_Workflow Animal_Prep Animal Preparation (Fasting) Tracer_Infusion Tracer Infusion (D-Glucose-¹³C & L-Glucose-¹³C) Animal_Prep->Tracer_Infusion Sample_Collection Sample Collection (Blood & Tissues) Tracer_Infusion->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Flux Calculation) LC_MS_Analysis->Data_Analysis In_Vitro_Workflow Cell_Culture Cell Seeding & Growth Labeling Parallel Labeling (D-Glucose-¹³C vs L-Glucose-¹³C) Cell_Culture->Labeling Metabolite_Extraction Metabolite Extraction Labeling->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis (MIDs) Metabolite_Extraction->MS_Analysis Data_Interpretation Data Interpretation MS_Analysis->Data_Interpretation

References

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Labeling in Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental workflows, and data interpretation of 13C-glucose labeling for metabolic flux analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this powerful technique for elucidating cellular metabolism in various biological contexts, including disease states and drug response.

Core Principles of 13C-Glucose Labeling

Stable isotope tracing using 13C-labeled glucose is a cornerstone of metabolic research, enabling the quantitative analysis of intracellular metabolic fluxes. The fundamental principle involves replacing the naturally abundant ¹²C atoms in glucose with the heavy isotope ¹³C. When cells are cultured in a medium containing 13C-labeled glucose, this labeled substrate is taken up and catabolized through central carbon metabolism. The ¹³C atoms are incorporated into downstream metabolites, creating distinct mass isotopologues—molecules that are chemically identical but differ in mass due to the presence of ¹³C.

By measuring the distribution of these mass isotopologues using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the fate of glucose-derived carbons through various metabolic pathways. This information, when integrated with a metabolic network model, allows for the calculation of metabolic fluxes, which are the rates of in vivo metabolic reactions. This process, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed and quantitative map of cellular metabolic activity.

The choice of the 13C-glucose tracer is a critical experimental parameter that dictates the precision with which specific metabolic fluxes can be determined. Different labeling patterns on the glucose molecule provide distinct advantages for probing particular pathways.

Comparative Analysis of Common 13C-Glucose Tracers

The selection of a 13C-glucose tracer is contingent on the specific metabolic pathways under investigation. Below is a comparative summary of commonly used tracers and their primary applications.

13C-Labeled Glucose TracerPrimary ApplicationsAdvantagesDisadvantages
[U-¹³C₆]glucose General labeling of central carbon metabolism, TCA cycle activity.Uniformly labels all six carbons, allowing for tracing the entire glucose backbone into various pathways.Can be less informative for resolving fluxes through parallel pathways like the pentose phosphate pathway (PPP) compared to specifically labeled tracers.
[1,2-¹³C₂]glucose Glycolysis and Pentose Phosphate Pathway (PPP) flux.Provides highly precise estimates for glycolysis and the PPP by generating distinct labeling patterns in downstream metabolites.May provide less resolution for TCA cycle fluxes compared to uniformly labeled glucose or glutamine tracers.
[1-¹³C]glucose Pentose Phosphate Pathway (PPP) flux.The C1 carbon is lost as ¹³CO₂ in the oxidative PPP, allowing for an estimation of pathway activity.Less effective than [1,2-¹³C₂]glucose for overall network analysis.
[2-¹³C]glucose Glycolysis and PPP.Offers good precision for estimating glycolytic and PPP fluxes.Outperformed by [1,2-¹³C₂]glucose for overall network precision.

A computational evaluation of various 13C glucose tracers in a human lung carcinoma cell line (A549) has provided quantitative insights into their performance for different metabolic subnetworks. Higher scores indicate more precise flux estimates.

Metabolic Subnetwork[U-¹³C₆]glucose[1,2-¹³C₂]glucose[1-¹³C]glucose[2-¹³C]glucose
Glycolysis ModerateHighModerateHigh
Pentose Phosphate Pathway LowHighHighHigh
TCA Cycle HighModerateLowLow
Overall Network ModerateHighModerateModerate

This table is a qualitative summary based on findings from Metallo et al., 2009.

Experimental Protocols

This section outlines a generalized, step-by-step protocol for a steady-state 13C-glucose labeling experiment in adherent mammalian cells, followed by sample preparation for mass spectrometry and NMR spectroscopy.

Cell Culture and 13C-Glucose Labeling

Objective: To achieve isotopic steady-state labeling of intracellular metabolites with a ¹³C-glucose tracer.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Selected ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • Extraction solvent: 80% methanol, pre-chilled to -80°C

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with the chosen ¹³C-labeled glucose at the desired final concentration (e.g., 10-25 mM). Add 10% dFBS.

  • Adaptation Phase (Optional but Recommended): For steady-state analysis, it is beneficial to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.

  • Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites, such as citrate, has reached a plateau. The time required to reach isotopic steady state varies depending on the pathway of interest; glycolytic intermediates label within minutes, while TCA cycle intermediates and nucleotides may take several hours.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cell monolayer.

    • Incubate

A Researcher's Guide to Natural Abundance Correction in ¹³C Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for natural abundance correction in ¹³C metabolomics. Accurate correction for the natural abundance of stable isotopes is a critical step in distinguishing experimentally introduced ¹³C labels from naturally occurring heavy isotopes, ensuring the precise quantification of metabolic fluxes and pathway activities.

The Core Principle: Why Natural Abundance Correction is Essential

In stable isotope labeling experiments, the goal is to trace the metabolic fate of an isotopic tracer, such as ¹³C-labeled glucose.[1] However, nature dictates that elements exist as a mixture of isotopes. For carbon, approximately 1.1% is the heavy isotope ¹³C, while the vast majority is ¹²C.[2][3] Mass spectrometry, a primary analytical technique in metabolomics, detects the total ¹³C content in a molecule. This measurement is a composite of the ¹³C from the deliberately introduced tracer and the ¹³C that is naturally present in the carbon backbone of the metabolite and other constituent atoms (e.g., oxygen, hydrogen, and nitrogen, which also have naturally occurring heavy isotopes).[1]

Failure to correct for this natural abundance leads to an overestimation of isotopic enrichment from the tracer, resulting in inaccurate calculations of metabolic fluxes and potentially misleading interpretations of pathway dynamics.[3] The correction process mathematically deconvolutes the measured isotopic distribution to isolate the true contribution of the ¹³C tracer.

Experimental Design and Protocols

A typical ¹³C labeling experiment involves several key stages, from cell culture and labeling to sample analysis. The following is a generalized protocol for a steady-state ¹³C glucose labeling experiment in adherent mammalian cells.

Generalized Experimental Protocol: Steady-State ¹³C Glucose Labeling

Objective: To determine the relative contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • [U-¹³C₆]-glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well cell culture plates

  • Methanol-water quenching solution (80:20, v/v), chilled to -80°C

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare DMEM using glucose-free powder. Supplement as required, and in place of standard glucose, add [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS. It is crucial to use dialyzed FBS to minimize the presence of unlabeled small molecules like glucose.

  • Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for a period of at least 24-48 hours, or for several cell doublings. This helps to ensure that the intracellular metabolite pools have reached isotopic equilibrium.

  • Labeling: Aspirate the standard medium from the cells and perform a quick wash with sterile PBS to remove residual unlabeled glucose. Immediately add the pre-warmed ¹³C-labeling medium to the wells.

  • Incubation: Incubate the cells for the desired labeling period. For steady-state experiments, this is typically 24 hours, or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.

  • Metabolism Quenching: At the end of the incubation period, rapidly aspirate the labeling medium and add the chilled (-80°C) methanol-water quenching solution to the cells. This step is critical to halt all enzymatic activity instantly.

  • Cell Harvesting: Place the culture plates on dry ice and use a cell scraper to detach the cells. Transfer the cell lysate and methanol mixture into a microcentrifuge tube.

  • Protein Precipitation and Metabolite Extraction: Incubate the lysate at -80°C for at least 15 minutes to facilitate protein precipitation. Centrifuge at high speed in a refrigerated centrifuge to pellet the precipitated protein and cell debris.

  • Sample Processing: Carefully collect the supernatant, which contains the extracted metabolites. The samples are now ready for analysis by mass spectrometry (e.g., LC-MS or GC-MS).

Data Analysis: The Correction Algorithm

The raw data from the mass spectrometer provides the Mass Isotopologue Distribution (MID) or Mass Distribution Vector (MDV). The MID represents the fractional abundance of all mass isotopologues of a metabolite. For a metabolite with 'n' carbon atoms, this will be a vector of the relative abundances of the M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all ¹³C) isotopologues.

The correction for natural abundance is typically performed using a matrix-based method. A correction matrix is constructed that accounts for the known natural isotopic abundances of all elements in the metabolite (and any derivatizing agents used for GC-MS).

The fundamental equation for this correction is:

M_measured = C * M_corrected

Where:

  • M_measured is the vector of observed mass isotopologue abundances.

  • C is the correction matrix, which is calculated based on the elemental composition of the metabolite and the natural abundance of all stable isotopes.

  • M_corrected is the vector of the true, corrected mass isotopologue abundances that reflect the incorporation of the isotopic tracer.

By inverting the correction matrix, the true isotopologue distribution can be calculated:

M_corrected = C⁻¹ * M_measured

This mathematical correction effectively "removes" the contribution of naturally abundant heavy isotopes, providing a clear picture of the labeling pattern derived from the experimental tracer.

Illustrative Data and Natural Abundance of Key Isotopes

To illustrate the principle, consider a hypothetical 3-carbon metabolite. The following tables summarize the natural abundances of isotopes relevant to metabolomics and show a simplified example of how the MID changes after correction.

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹⁴N99.632
¹⁵N0.368
¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
¹H99.9885
²H (D)0.0115
³²S94.99
³³S0.75
³⁴S4.25
Table 1: Natural abundance of common isotopes in metabolomics. Data compiled from various sources.
Mass IsotopologueMeasured Abundance (%)Corrected Abundance (%)
M+025.027.5
M+145.044.5
M+225.024.0
M+35.04.0
Table 2: Illustrative example of a Mass Isotopologue Distribution (MID) for a 3-carbon metabolite before and after natural abundance correction. The corrected values represent the true incorporation from a ¹³C tracer.

Visualization of Workflows and Concepts

Visualizing the experimental and analytical workflows can aid in understanding the complex processes involved in ¹³C metabolomics.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture labeling 2. Isotopic Labeling (e.g., ¹³C-Glucose) cell_culture->labeling quenching 3. Metabolism Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction ms_analysis 5. Mass Spectrometry (LC-MS/GC-MS) extraction->ms_analysis raw_data 6. Raw Data Acquisition (Measured MID) ms_analysis->raw_data correction 7. Natural Abundance Correction raw_data->correction corrected_data 8. Corrected MID correction->corrected_data flux_analysis 9. Metabolic Flux Analysis corrected_data->flux_analysis

Figure 1: A typical experimental workflow for a ¹³C labeling experiment.

correction_logic cluster_inputs Inputs cluster_process Correction Process cluster_output Output measured_mid Measured MID (from MS) apply_correction Apply Correction: M_corrected = C⁻¹ * M_measured measured_mid->apply_correction elemental_formula Elemental Formula of Metabolite correction_matrix Construct Correction Matrix (C) elemental_formula->correction_matrix isotope_abundance Natural Isotope Abundances isotope_abundance->correction_matrix matrix_inversion Invert Matrix (C⁻¹) correction_matrix->matrix_inversion matrix_inversion->apply_correction corrected_mid Corrected MID (Tracer Contribution) apply_correction->corrected_mid

Figure 2: Logical flow of the natural abundance correction algorithm.

Conclusion

The correction for the natural abundance of stable isotopes is a non-negotiable step in ¹³C metabolomics for any researcher aiming for accurate and reproducible results. By understanding the underlying principles, adhering to rigorous experimental protocols, and applying the correct mathematical adjustments, scientists can confidently interpret their labeling data. This allows for the precise elucidation of metabolic pathways, the quantification of cellular fluxes, and ultimately, a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. This knowledge is invaluable for both fundamental biological research and the development of novel therapeutic strategies.

References

The Core Principles of Stable Isotope Tracing with D-Glucose-13C-2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with stable isotope tracing using D-Glucose-13C-2. This powerful technique offers a window into the intricate workings of cellular metabolism, enabling researchers to quantify the flux through key metabolic pathways. This compound, a non-radioactive, stable isotope-labeled form of glucose, serves as a tracer to elucidate the metabolic fate of glucose carbons within a biological system.[1] By replacing the naturally abundant carbon-12 with carbon-13 at the first and second carbon positions, we can track the journey of these labeled carbons through various metabolic transformations.

The Foundation: Tracing Carbon's Journey

The fundamental principle of stable isotope tracing lies in introducing a labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites.[2] When cells are cultured in a medium containing this compound, the labeled glucose is taken up and enters central carbon metabolism. The specific labeling pattern of the resulting metabolites, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides quantitative insights into the activity of different metabolic pathways.[1]

This compound is particularly valuable for dissecting the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3] The distinct fates of the C1 and C2 carbons in these pathways allow for the deconvolution of their relative contributions to cellular metabolism.

Data Presentation: Unveiling Metabolic Fluxes

The primary data generated from this compound tracing experiments are mass isotopologue distributions (MIDs). MIDs reveal the fractional abundance of each metabolite containing zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms. This data, corrected for the natural abundance of ¹³C, allows for the calculation of fractional enrichment and ultimately, the quantification of metabolic fluxes.

Below is a table summarizing typical mass isotopologue distribution data for key metabolites in cancer cells cultured with [1,2-¹³C₂]glucose.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Glycolytic Intermediates
Glucose-6-phosphate0.050.050.900.000.000.000.00
Fructose-6-phosphate0.050.050.900.000.000.000.00
3-Phosphoglycerate0.450.100.450.000.000.000.00
Pyruvate0.400.100.500.000.000.000.00
Lactate0.400.100.500.000.000.000.00
TCA Cycle Intermediates
Citrate0.500.100.350.030.020.000.00
α-Ketoglutarate0.550.100.300.030.020.000.00
Succinate0.600.100.250.030.020.000.00
Malate0.580.120.250.030.020.000.00

Note: The values presented are representative and can vary depending on the cell type, experimental conditions, and duration of labeling.

Experimental Protocols: A Step-by-Step Guide

A successful stable isotope tracing experiment requires meticulous planning and execution. The following protocol outlines the key steps for an in vitro experiment using cultured cells.

Cell Culture and Isotope Labeling:
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium containing this compound as the sole glucose source. The concentration of the labeled glucose should be similar to that of standard glucose in the culture medium.

  • Isotope Labeling: Remove the standard culture medium and replace it with the prepared labeling medium. The duration of labeling can vary from minutes to hours, depending on the turnover rate of the metabolites of interest.

Metabolite Extraction:
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Protein Precipitation: Centrifuge the lysate to pellet precipitated proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Analytical Measurement:
  • Sample Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, the dried metabolites need to be chemically derivatized to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the samples using either GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopologue distributions of the target metabolites.[1]

Data Analysis:
  • Peak Integration: Process the raw mass spectrometry data to identify and integrate the peaks corresponding to the different isotopologues of each metabolite.

  • Natural Abundance Correction: Correct the measured isotopologue distributions for the natural abundance of ¹³C.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of ¹³C in each metabolite pool.

  • Metabolic Flux Analysis (MFA): Utilize computational models to estimate the fluxes through the metabolic pathways of interest based on the corrected and calculated data.

Mandatory Visualizations: Mapping the Metabolic Landscape

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways traced by this compound and the general experimental workflow.

glycolysis_ppp_tca cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose D-Glucose-¹³C-2 G6P Glucose-6-Phosphate (M+2) Glucose->G6P F6P Fructose-6-Phosphate (M+2) G6P->F6P R5P Ribose-5-Phosphate (M+1 or M+2) G6P->R5P Oxidative PPP (releases ¹³CO₂) F16BP Fructose-1,6-Bisphosphate (M+2) F6P->F16BP DHAP DHAP (M+2 or M+0) F16BP->DHAP GAP Glyceraldehyde-3-Phosphate (M+2 or M+0) F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate (M+2 or M+0) GAP->PEP Pyruvate Pyruvate (M+2 or M+0) PEP->Pyruvate Lactate Lactate (M+2 or M+0) Pyruvate->Lactate AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA R5P->F6P Non-oxidative PPP R5P->GAP Non-oxidative PPP Citrate Citrate (M+2) AcetylCoA->Citrate aKG α-Ketoglutarate (M+2) Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Metabolic fate of ¹³C from D-Glucose-¹³C-2 in central carbon metabolism.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase A Cell Culture B ¹³C-Glucose Labeling A->B C Metabolite Extraction B->C D Mass Spectrometry (LC-MS/GC-MS) C->D E Data Processing & Normalization D->E F Mass Isotopologue Distribution Analysis E->F G Metabolic Flux Calculation F->G H Biological Interpretation G->H

Caption: General experimental workflow for stable isotope tracing with D-Glucose-¹³C-2.

References

A Technical Guide to High-Purity D-Glucose-13C-2 for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity D-Glucose-13C-2, a critical tracer for investigating cellular metabolism. This document details the commercial availability of this stable isotope, provides in-depth experimental protocols for its use in metabolic flux analysis, and illustrates key metabolic pathways and workflows.

Commercial Suppliers of High-Purity this compound

A variety of commercial suppliers offer high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers, so it is crucial to select a product that meets the requirements of the intended application. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityMolecular WeightAvailable Sizes
Sigma-Aldrich D-Glucose-1,2-13C2138079-87-599 atom % 13C≥98% (CP)182.14100 mg, 500 mg, 1 g
Cambridge Isotope Laboratories, Inc. D-Glucose (1,2-¹³C₂, 99%)138079-87-599%98%182.140.25 g, 1 g
Benchchem D-Glucose-2-13C105931-74-6Not SpecifiedNot Specified181.15Not Specified
MedChemExpress D-Glucose-13C2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1 mg, 5 mg, 10 mg
Eurisotop d-glucose (1,2-13c2, 99%)138079-87-599%98%182.10.25 g

Experimental Protocols for Metabolic Flux Analysis using this compound

Metabolic flux analysis (MFA) using stable isotope tracers like this compound is a powerful technique to quantify the rates of metabolic pathways in living cells. The following is a detailed methodology for a typical MFA experiment in cultured mammalian cells.

Cell Culture and Isotope Labeling

Objective: To culture cells and replace the unlabeled glucose in the medium with this compound to achieve isotopic steady state.

Methodology:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that ensures they are in the mid-logarithmic growth phase at the time of harvest (typically 24-48 hours post-seeding).

  • Media Preparation: Prepare a base medium (e.g., DMEM or RPMI 1640) that is deficient in glucose. Supplement this medium with all necessary components except glucose. Prepare two versions of this medium:

    • Unlabeled Medium: Add unlabeled D-glucose to the desired final concentration (e.g., 10 mM).

    • Labeled Medium: Add this compound to the same final concentration.

  • Tracer Introduction: When cells reach the desired confluency (e.g., ~70-80%), aspirate the unlabeled culture medium.

  • Washing: Gently wash the cells once with pre-warmed, glucose-free base medium to remove any residual unlabeled glucose.

  • Labeling: Aspirate the wash solution and immediately add the pre-warmed Labeled Medium to the cells.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest, but is often in the range of 6 to 24 hours.

Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract the intracellular metabolites.

Methodology:

  • Quenching: Remove the plates from the incubator and place them on ice. Aspirate the labeled medium.

  • Washing: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Extraction: Add a pre-chilled extraction solvent. A commonly used solvent is 80% methanol, pre-chilled to -80°C.

  • Cell Lysis: Scrape the cells from the plate surface into the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Pelleting Debris: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolite extract, to a new tube.

  • Drying: The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator. Dried extracts can be stored at -80°C until analysis.

Mass Spectrometry Analysis

Objective: To separate and quantify the mass isotopologues of downstream metabolites using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Methodology:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, often the initial mobile phase of the LC gradient (e.g., 50:50 acetonitrile:water).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of polar metabolites.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-Exactive or a Triple Quadrupole). The instrument should be operated in negative ion mode for many of the key metabolites in central carbon metabolism.

  • Data Acquisition: Acquire data in full scan mode to identify all isotopologues of a given metabolite, or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.

GC-MS Methodology:

  • Derivatization: The dried metabolite extracts must be derivatized to make them volatile for GC analysis. A common derivatizing agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Chromatographic Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-35MS).

  • Mass Spectrometry: The mass spectrometer is typically operated under electron impact (EI) ionization.

  • Data Acquisition: Collect mass isotopomer distributions (MIDs) for key metabolites.

Signaling Pathways and Experimental Workflows

Visualizing the flow of the isotopic label and the experimental process is crucial for understanding and executing these complex experiments.

Methodological & Application

Application Notes and Protocols for D-Glucose-¹³C₂ in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using D-Glucose labeled with Carbon-13 (¹³C) is a powerful technique for quantitatively assessing the activity of metabolic pathways, providing critical insights into cellular physiology in both healthy and diseased states.[1][2] D-Glucose-¹³C₂, particularly [1,2-¹³C₂]D-Glucose, is a valuable tracer for delineating the contributions of glycolysis and the Pentose Phosphate Pathway (PPP) to cellular metabolism.[1][2][3] By tracking the incorporation of the ¹³C labels into downstream metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can elucidate metabolic reprogramming in various contexts, including cancer and neuroinflammatory diseases. This non-destructive technique provides detailed information on the chemical environment of the ¹³C nucleus, allowing for precise tracking of the labeled carbon as it is incorporated into various metabolites.

This document provides detailed protocols for the use of D-Glucose-¹³C₂ in metabolic flux analysis, from cell culture to NMR data acquisition and analysis.

Key Applications

  • Metabolic Flux Analysis: Quantitatively measure the flow of metabolites through central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.

  • Cancer Metabolism: Investigate the Warburg effect and other metabolic alterations in cancer cells to identify potential therapeutic targets.

  • Neurobiology: Study neuronal metabolism and the metabolic changes associated with neuroinflammatory and neurodegenerative diseases.

  • Drug Development: Assess the mechanism of action of drugs that target metabolic pathways.

Principle of [1,2-¹³C₂]D-Glucose Tracing

The specific positioning of the ¹³C labels at the C1 and C2 positions of glucose allows for the differentiation of its metabolic fate.

  • Glycolysis: Metabolism of [1,2-¹³C₂]glucose through glycolysis results in the formation of pyruvate and subsequently lactate that are labeled on two adjacent carbons (M+2).

  • Pentose Phosphate Pathway (PPP): When [1,2-¹³C₂]glucose enters the oxidative PPP, the C1 carbon is lost as CO₂. The resulting pentose phosphates, and any subsequently reformed hexose phosphates, will have a different labeling pattern. This allows for the determination of the relative flux through the PPP versus glycolysis by analyzing the labeling patterns of downstream metabolites.

Experimental Workflow

The general workflow for a D-Glucose-¹³C₂ tracing experiment involves several key steps, from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Cell Seeding & Growth media_prep 2. Labeled Media Preparation media_exchange 3. Medium Exchange & Labeling media_prep->media_exchange metabolite_extraction 4. Metabolite Extraction media_exchange->metabolite_extraction nmr_prep 5. NMR Sample Preparation metabolite_extraction->nmr_prep nmr_acquisition 6. NMR Data Acquisition nmr_prep->nmr_acquisition data_analysis 7. Data Analysis & Flux Calculation nmr_acquisition->data_analysis signaling_pathway Glucose [1,2-13C2]Glucose G6P Glucose-6-P Glucose->G6P Glycolysis F6P Fructose-6-P G6P->F6P PPP_node Pentose Phosphate Pathway G6P->PPP_node F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PYR [2,3-13C2]Pyruvate GAP->PYR LAC [2,3-13C2]Lactate PYR->LAC Anaerobic AcCoA [1,2-13C2]Acetyl-CoA PYR->AcCoA Aerobic CIT Citrate AcCoA->CIT R5P Ribose-5-P PPP_node->R5P CO2 13CO2 PPP_node->CO2 C1 lost TCA_Cycle TCA Cycle CIT->TCA_Cycle

References

Application Notes and Protocols for D-Glucose-13C-2 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled glucose, such as D-Glucose-13C-2, is a powerful tool in metabolic research and drug development.[1] By tracing the incorporation of 13C atoms into various metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes. Mass spectrometry, coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides a highly sensitive and specific method for detecting and quantifying these labeled compounds.[1][2] Accurate and reproducible sample preparation is paramount for obtaining reliable results. These application notes provide detailed protocols for the preparation of various biological samples for this compound analysis by mass spectrometry.

Experimental Workflow Overview

The general workflow for analyzing this compound and its downstream metabolites in biological samples involves several critical stages, from initial cell culture and labeling to final data analysis. A robust protocol is essential for accurate and reproducible results.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s0 Cell Culture & Labeling s1 Quenching s0->s1 s2 Metabolite Extraction s1->s2 s3 Sample Cleanup s2->s3 a0 Derivatization (for GC-MS) s3->a0 a1 LC-MS or GC-MS Analysis a0->a1 d0 Data Acquisition a1->d0 d1 Isotopologue Distribution Analysis d0->d1 d2 Metabolic Flux Analysis d1->d2

Caption: General experimental workflow for this compound analysis.

I. Sample Preparation Protocols

Proper sample preparation is crucial for accurate measurement of this compound and its metabolites, as well as for minimizing matrix effects. The following are general protocols for metabolite extraction from various biological samples.

Protocol 1: Adherent Cell Culture

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Culture medium with desired concentration of this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C[3]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of high speeds at 4°C

Procedure:

  • Cell Seeding and Labeling:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).[1]

    • Prepare culture medium containing this compound. It is critical that the labeled glucose is the only glucose source for precise flux measurements.

    • Aspirate the existing medium, wash cells once with pre-warmed PBS, and then add the labeling medium.

  • Quenching Metabolism:

    • After the desired labeling period, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cells (e.g., 1 mL for a well in a 6-well plate). This step is critical to rapidly halt all enzymatic activity.

  • Metabolite Extraction:

    • Place the culture dish on dry ice.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the samples for 30 seconds.

    • Incubate on ice for 20 minutes to precipitate proteins.

  • Protein and Debris Removal:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant containing the polar metabolites to a new tube.

    • The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

Protocol 2: Tissue Samples

Materials:

  • Pre-chilled 80% methanol (LC-MS grade)

  • Homogenizer (e.g., bead beater)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of high speeds at 4°C

Procedure:

  • Weigh the frozen tissue sample (typically 20-50 mg).

  • Add 500 µL of pre-chilled 80% methanol.

  • Homogenize the tissue using a bead beater or other appropriate homogenizer.

  • Vortex the homogenate for 30 seconds.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 3: Plasma/Serum Samples

Materials:

  • Pre-chilled 80% methanol (LC-MS grade)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of high speeds at 4°C

Procedure:

  • Thaw plasma or serum samples on ice.

  • Add 4 parts of pre-chilled 80% methanol to 1 part of plasma/serum (e.g., 400 µL methanol to 100 µL plasma).

  • Vortex for 30 seconds.

  • Incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant for analysis.

II. Analytical Methodologies

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying the mass isotopologue distribution of metabolites.

Sample Reconstitution:

  • Reconstitute the dried metabolite extract in a suitable solvent, such as the initial mobile phase of the chromatography gradient.

Chromatographic Separation:

  • Separate metabolites using a suitable LC column. Hydrophilic interaction liquid chromatography (HILIC) is often preferred for separating polar metabolites like glucose.

Mass Spectrometry Analysis:

  • Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-Exactive or a Triple Quadrupole instrument).

  • Acquire data in full scan mode to identify all isotopologues of a given metabolite or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.

ParameterTypical Setting
LC Column HILIC Column (e.g., 150 mm x 2.0 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes.
Flow Rate 0.2-0.4 mL/min
Injection Volume 1-10 µL
Ionization Mode ESI Negative or Positive
Capillary Voltage 3 kV
Cone Voltage 60 V
Source Temperature 100 °C
Desolvation Temp 200 °C
GC-MS Analysis

Gas chromatography-mass spectrometry is a widely used technique for ¹³C-metabolic flux analysis due to its high sensitivity and ability to resolve positional isotopomers.

Derivatization:

  • Dried metabolite extracts must be derivatized to increase their volatility for GC analysis.

  • A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (tBDMS) derivatives.

  • Another option is methoximation followed by trimethylsilylation.

  • Acetylation with acetic anhydride is also used.

GC-MS Parameters:

ParameterTypical Setting
GC Column Dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow rate of 1.5 mL/min
Oven Program Initial temperature at 100°C for 5 min, then ramp to 325°C at 15°C/min, hold for 5 min.
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)
Analyzer Quadrupole or Time-of-Flight (TOF)

III. Data Presentation and Analysis

A key output of ¹³C-metabolic flux analysis is a quantitative flux map, detailing the rates of metabolic reactions. Data is typically presented in tabular format to allow for clear comparison between different experimental conditions.

Data Analysis Steps:

  • Mass Isotopomer Distribution (MID): The raw mass spectrometry data is processed to determine the MIDs for each metabolite of interest.

  • Correction for Natural Abundance: It is crucial to correct for the natural abundance of ¹³C and other isotopes to avoid overestimation of tracer incorporation.

  • Metabolic Flux Calculation: The corrected MIDs are then used in computational models to calculate metabolic fluxes.

Example Data Table:

The following table is a conceptual example of how to present the precision of metabolic flux estimates.

Metabolic ReactionFlux (relative to Glucose uptake)95% Confidence Interval
Glycolysis (Glucose -> Pyruvate)85.2+/- 3.1
Pentose Phosphate Pathway12.5+/- 1.8
TCA Cycle (Pyruvate -> CO2)78.9+/- 4.5

This table is for illustrative purposes only. Actual data will be experiment-specific.

IV. Troubleshooting

Troubleshooting cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions i0 Low Signal Intensity c0 Incomplete Extraction i0->c0 c1 Sample Degradation i0->c1 c2 Ion Suppression i0->c2 i1 Poor Peak Shape c3 Suboptimal Chromatography i1->c3 i2 High Variability c4 Inconsistent Quenching i2->c4 c5 Instrument Drift i2->c5 s0 Optimize Extraction Solvent/Time c0->s0 s1 Keep Samples Cold c1->s1 s2 Improve Sample Cleanup c2->s2 s3 Optimize LC/GC Method c3->s3 s4 Standardize Quenching Protocol c4->s4 s5 Use Internal Standards & QC Samples c5->s5

Caption: Troubleshooting common issues in this compound analysis.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for the sample preparation and analysis of this compound and its metabolites using mass spectrometry. These methods are essential for researchers and professionals in drug development who require precise and reliable tools for metabolic tracing and pharmacokinetic studies. The adaptability of these protocols allows for their application across a wide range of biological matrices and research questions.

References

Application Notes and Protocols for Metabolic Flux Analysis using D-Glucose-¹³C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By tracing the path of isotopically labeled substrates, such as D-Glucose-¹³C-2, through metabolic networks, researchers can gain a detailed understanding of cellular physiology. This is particularly valuable in fields like cancer research and drug development, where altered metabolic pathways are often hallmarks of disease or targets for therapeutic intervention. The use of stable isotopes like ¹³C allows for the precise measurement of metabolite labeling patterns by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can then be used to computationally estimate metabolic fluxes.

This application note provides a detailed workflow and experimental protocols for conducting Metabolic Flux Analysis in mammalian cells using D-Glucose-¹³C-2 as a tracer. D-Glucose-¹³C-2 is an effective tracer for elucidating the relative contributions of glycolysis and the pentose phosphate pathway (PPP).

Experimental Workflow

The overall workflow for a Metabolic Flux Analysis experiment involves several key stages, from cell culture and isotope labeling to data analysis and flux estimation. A schematic of this workflow is presented below.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase cell_culture 1. Cell Culture & Seeding isotope_labeling 2. Isotope Labeling with D-Glucose-13C-2 cell_culture->isotope_labeling Cells at desired confluency quenching 3. Rapid Quenching isotope_labeling->quenching Achieve isotopic steady state extraction 4. Metabolite Extraction quenching->extraction Halt metabolic activity analysis 5. GC-MS Analysis extraction->analysis Polar metabolite fraction data_processing 6. Data Processing & Isotopomer Distribution Analysis analysis->data_processing Mass isotopomer data flux_estimation 7. Flux Estimation using a Metabolic Model data_processing->flux_estimation Corrected isotopomer distributions statistical_analysis 8. Statistical Analysis & Model Validation flux_estimation->statistical_analysis Estimated fluxes and confidence intervals interpretation 9. Biological Interpretation statistical_analysis->interpretation Validated flux map

Experimental and computational workflow for ¹³C-MFA.

Experimental Protocols

Cell Culture and Seeding
  • Cell Line: Select a mammalian cell line appropriate for the research question (e.g., cancer cell line, primary cells).

  • Culture Medium: Culture cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%). Ensure enough replicate wells for statistical analysis.

Isotope Labeling with D-Glucose-¹³C-2
  • Labeling Medium Preparation: Prepare a custom growth medium that is identical to the standard medium but lacks glucose. Supplement this glucose-free medium with D-Glucose-¹³C-2 at the desired final concentration (e.g., 10 mM).

  • Labeling Procedure:

    • Aspirate the standard culture medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed, glucose-free medium.

    • Add the pre-warmed D-Glucose-¹³C-2 labeling medium to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be optimized for the specific cell line and experimental goals but is often between 8 and 24 hours. To confirm steady state, isotopic labeling can be measured at two different time points (e.g., 18 and 24 hours).

Rapid Quenching of Metabolism
  • Objective: To instantly halt all enzymatic reactions to preserve the in vivo metabolic state.

  • Procedure:

    • Place the culture plates on dry ice or in a liquid nitrogen bath.

    • Aspirate the labeling medium.

    • Immediately add a quenching solution, such as ice-cold 80% methanol, to the cells.

4

D-Glucose-¹³C₂: A Powerful Tracer for Unraveling Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The metabolic landscape of cancer is characterized by profound alterations that fuel rapid cell proliferation and survival. D-Glucose, labeled with carbon-13 at the first and second positions (D-Glucose-¹³C₂), has emerged as an indispensable tool for dissecting these intricate metabolic networks. Its unique labeling pattern allows for the precise quantification of glucose flux through critical pathways, particularly glycolysis and the Pentose Phosphate Pathway (PPP), providing invaluable insights for target identification, drug development, and understanding mechanisms of therapeutic resistance.

Core Applications in Cancer Metabolism Research

D-Glucose-¹³C₂ is a specialized tracer used in ¹³C Metabolic Flux Analysis (¹³C-MFA) to provide a detailed and quantitative picture of cellular metabolism.[1][2] By tracing the fate of the ¹³C-labeled carbons, researchers can elucidate the relative activities of interconnected metabolic pathways.

A primary application of D-Glucose-¹³C₂ is the deconvolution of glycolysis and the oxidative Pentose Phosphate Pathway (oxPPP).[3][4] Metabolism of [1,2-¹³C₂]glucose through glycolysis retains the two ¹³C labels in downstream metabolites like 3-phosphoglycerate (3PG) and lactate, resulting in a doubly labeled (M+2) species.[1] In contrast, entry into the oxPPP leads to the decarboxylation of the C1 position, resulting in singly labeled (M+1) and unlabeled (M+0) species of 3PG. This distinct labeling pattern enables the precise calculation of the relative flux through these two fundamental pathways.

Key applications include:

  • Quantifying Glycolytic and Pentose Phosphate Pathway Flux: Determining the rates of glucose catabolism through these core pathways is crucial for understanding the bioenergetic and biosynthetic state of cancer cells.

  • Identifying Metabolic Phenotypes: Different cancer types and even subtypes exhibit distinct metabolic profiles. D-Glucose-¹³C₂ tracing can help characterize these phenotypes, which can be correlated with genetic mutations and tumor microenvironment conditions.

  • Target Identification and Validation: By quantifying how specific enzymatic inhibitions alter metabolic fluxes, researchers can identify and validate novel drug targets within metabolic pathways.

  • Evaluating Drug Efficacy and Mechanism of Action: This tracer can be used to assess how metabolic-targeted therapies impact glucose metabolism, providing insights into their efficacy and potential resistance mechanisms.

  • Investigating Metabolic Reprogramming: Cancer cells dynamically rewire their metabolism in response to various stimuli. D-Glucose-¹³C₂ is instrumental in studying this metabolic plasticity.

Quantitative Data Summary

The following table summarizes typical metabolic flux rates observed in proliferating cancer cells, providing a baseline for comparison in experimental studies.

ParameterTypical Flux Rate (nmol/10⁶ cells/h)Reference
Glucose Uptake100 - 400
Lactate Secretion200 - 700
Glutamine Uptake30 - 100
Other Amino Acid Uptake/Secretion2 - 10

Experimental Protocols

In Vitro ¹³C Labeling and Metabolite Extraction

This protocol provides a generalized procedure for labeling adherent cancer cells with D-Glucose-¹³C₂ and extracting metabolites for mass spectrometry analysis.

Materials:

  • Adherent cancer cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • D-Glucose-¹³C₂

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, chilled to -80°C

  • Acetonitrile, LC-MS grade, chilled to -20°C

  • Water, LC-MS grade, chilled to 4°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by dissolving D-Glucose-¹³C₂ in glucose-free DMEM to the desired final concentration (e.g., 25 mM). Ensure the labeled glucose is the sole glucose source.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS to remove residual unlabeled glucose.

    • Add the pre-warmed D-Glucose-¹³C₂ labeling medium to the cells.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This time is empirically determined but is often between 6 and 24 hours.

  • Metabolite Quenching and Extraction:

    • To quench metabolic activity, place the culture dishes on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent, such as a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), kept at -20°C or colder.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Debris Removal:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis.

Sample Analysis by GC-MS

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites require derivatization to increase their volatility.

Protocol:

  • Derivatization: A two-step derivatization process is commonly used.

    • Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to derivatize hydroxyl and amine groups.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample in splitless mode into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-35MS).

    • The mass spectrometer should be operated under electron impact (EI) ionization.

    • Collect data in full scan mode to capture the mass isotopologue distributions of the metabolites of interest.

Visualizing Metabolic Pathways and Workflows

Glycolysis and Pentose Phosphate Pathway

The following diagram illustrates how D-Glucose-¹³C₂ is metabolized through glycolysis and the oxidative pentose phosphate pathway, leading to distinct labeling patterns in 3-Phosphoglycerate (3PG).

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Culture (e.g., A549, HCT116) labeling 2. Isotope Labeling with D-Glucose-¹³C₂ cell_culture->labeling Achieve desired confluency quenching 3. Quenching & Metabolite Extraction labeling->quenching Reach isotopic steady state analysis 4. MS Analysis (GC-MS or LC-MS/MS) quenching->analysis Obtain metabolite extracts data_processing 5. Mass Isotopologue Distribution (MID) Analysis analysis->data_processing Raw MS data flux_calculation 6. ¹³C-Metabolic Flux Analysis (MFA) data_processing->flux_calculation Corrected MIDs interpretation 7. Biological Interpretation flux_calculation->interpretation Calculated metabolic fluxes Central_Metabolism cluster_glucose_metabolism Glucose Metabolism cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_biosynthesis Biosynthesis cluster_redox Redox Balance Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Glycolysis Ribose5P Ribose-5-P G6P->Ribose5P oxPPP NADPH NADPH G6P->NADPH oxPPP Lactate Lactate Pyruvate->Lactate Fermentation AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Nucleotides Nucleotides Ribose5P->Nucleotides FattyAcids Fatty Acids NADPH->FattyAcids Redox Antioxidant Defense NADPH->Redox Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Citrate->FattyAcids Oxaloacetate Oxaloacetate aKG->Oxaloacetate AminoAcids Non-Essential Amino Acids aKG->AminoAcids

References

Application Notes and Protocols for Studying Brain Metabolism with D-Glucose-¹³C₂ Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing D-Glucose-¹³C₂ tracers to investigate brain metabolism. The use of stable isotope-labeled glucose, particularly [1,2-¹³C₂]glucose and [2,3-¹³C₂]glucose, in conjunction with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offers a powerful method for elucidating metabolic pathways in the brain.[1][2][3] This approach allows for the quantitative analysis of metabolic fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, providing critical insights into normal brain function and the metabolic dysregulation characteristic of various neurological diseases.[2][4]

Core Concepts

Stable isotope tracing with ¹³C-labeled glucose enables researchers to follow the fate of glucose carbon atoms as they are metabolized. The specific labeling pattern of downstream metabolites provides a wealth of information about the relative activities of different metabolic pathways. For instance, the differential labeling of lactate derived from [1,2-¹³C₂]glucose versus [2,3-¹³C₂]glucose can distinguish between glycolytic and PPP flux.

Key Metabolic Pathways Investigated:

  • Glycolysis: The breakdown of glucose to pyruvate.

  • Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide synthesis.

  • Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP.

Experimental Protocols

In Vivo Studies in Animal Models (e.g., Rats)

This protocol outlines a general procedure for in vivo studies using D-Glucose-¹³C₂ tracers in rats, followed by ex vivo tissue analysis.

Materials:

  • [1,2-¹³C₂]glucose or [2,3-¹³C₂]glucose

  • Anesthetic agent (e.g., isoflurane)

  • Physiological saline

  • Surgical tools for tissue extraction

  • Liquid nitrogen

  • Metabolite extraction buffer (e.g., methanol/chloroform/water)

  • NMR spectrometer or Mass spectrometer

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fasting may be required depending on the study's objective.

  • Tracer Administration: Anesthetize the animal. Infuse the ¹³C-labeled glucose solution intravenously. The infusion rate and duration will depend on the specific experimental goals.

  • Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly dissect the brain tissue.

  • Metabolic Quenching: Immediately freeze the brain tissue in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissue in a pre-chilled extraction buffer to precipitate proteins and extract metabolites.

  • Sample Preparation for Analysis: Centrifuge the homogenate to pellet the precipitated protein and cell debris. Collect the supernatant containing the metabolites. The sample may be dried and reconstituted in a suitable solvent for NMR or MS analysis.

  • Data Acquisition:

    • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to identify and quantify the ¹³C-labeled metabolites. The specific labeling patterns (e.g., singlets, doublets in lactate) provide information on pathway activity.

    • Mass Spectrometry: Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopologue distribution of key metabolites.

  • Data Analysis: Analyze the spectral data to determine the relative abundance of different isotopologues and calculate metabolic flux ratios.

Human Studies

This protocol provides a general framework for clinical research involving the infusion of ¹³C-labeled glucose. All procedures must be approved by an Institutional Review Board (IRB).

Materials:

  • Sterile, injectable [1,2-¹³C₂]glucose

  • Intravenous infusion equipment

  • Blood collection supplies

  • Equipment for processing blood samples (centrifuge, storage vials)

  • Analytical instrumentation (GC-MS or LC-MS)

Procedure:

  • Subject Recruitment and Consent: Recruit consented participants according to an IRB-approved protocol.

  • Tracer Infusion: Infuse sterile [1,2-¹³C₂]glucose intravenously for a defined period (e.g., 60 minutes).

  • Blood Sampling: Collect arterial and jugular bulb blood samples at baseline and throughout the infusion period.

  • Sample Processing: Immediately process blood samples to separate plasma or serum and quench metabolic activity. Store samples at -80°C until analysis.

  • Metabolite Analysis: Analyze the blood samples for ¹³C-labeled isotopomers of metabolites like lactate using GC-MS.

  • Data Analysis: Calculate the cerebral uptake and metabolism of the labeled glucose by determining the arteriovenous difference in the concentration and enrichment of the ¹³C-labeled metabolites.

Data Presentation

Quantitative data from ¹³C tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Relative Pentose Phosphate Pathway (PPP) Flux in Traumatic Brain Injury (TBI) Patients vs. Controls

GroupPPP Flux relative to Glycolysis (%)p-value
TBI Patients19.60.002
Control Subjects6.9

Table 2: Cerebral Metabolic Rates in Primates

Metabolic FluxValue (μmol/g/min)
Glycolytic Flux (CMRglc)0.23 ± 0.03
TCA Cycle Flux (VTCA)0.53 ± 0.13
Ratio of Glycolysis to TCA Cycle (CMRglc/VTCA)0.46 ± 0.12

Visualization of Pathways and Workflows

Metabolic Pathways

The following diagrams illustrate the flow of the ¹³C label from D-Glucose-¹³C₂ tracers through central carbon metabolism.

Glycolysis_PPP_TCA cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle G6P Glucose-6-Phosphate (¹³C at C2, C3) F6P Fructose-6-Phosphate (¹³C at C2, C3) G6P->F6P PYR Pyruvate (¹³C at C2, C3) F6P->PYR LAC_gly Lactate (¹³C at C2, C3) PYR->LAC_gly G6P_ppp Glucose-6-Phosphate (¹³C at C2, C3) R5P Ribose-5-Phosphate G6P_ppp->R5P Oxidative Phase F6P_ppp Fructose-6-Phosphate (¹³C at C1, C2) R5P->F6P_ppp Non-oxidative Phase LAC_ppp Lactate (¹³C at C1, C2) F6P_ppp->LAC_ppp PYR_tca Pyruvate (¹³C at C2, C3) ACCOA Acetyl-CoA (¹³C at C1, C2) PYR_tca->ACCOA CIT Citrate ACCOA->CIT AKG α-Ketoglutarate CIT->AKG GLU Glutamate AKG->GLU Glucose [2,3-¹³C₂]Glucose Glucose->G6P Glucose->G6P_ppp Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Administer [¹³C₂]Glucose Tracer Incubation Incubation/ Infusion Period Tracer->Incubation Sampling Tissue/Blood Collection Incubation->Sampling Quenching Metabolic Quenching (e.g., Liquid N₂) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis NMR/MS Analysis Extraction->Analysis DataProcessing Data Processing & Isotopologue Analysis Analysis->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation

References

Revolutionizing Metabolic Research: A Guide to 13C Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling has become an indispensable tool for researchers, scientists, and drug development professionals to meticulously trace the flow of atoms through metabolic pathways. Among these, 13C labeling experiments stand out for their ability to provide a dynamic and quantitative snapshot of cellular metabolism. By replacing the naturally abundant ¹²C with the heavier, stable isotope ¹³C in nutrient sources, scientists can track the journey of carbon atoms as they are incorporated into various metabolites. This application note provides detailed protocols for the preparation of cell culture media for 13C labeling experiments, enabling the precise analysis of metabolic fluxes in glycolysis, the tricarboxylic acid (TCA) cycle, and other key pathways.

Core Principles of 13C Isotopic Labeling

The fundamental principle of 13C labeling involves culturing cells in a medium where a primary carbon source, such as glucose or glutamine, is enriched with ¹³C.[1] As cells metabolize this labeled substrate, the ¹³C atoms are integrated into downstream metabolites.[1] Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then employed to detect and quantify the incorporation of ¹³C.[1] This allows for the determination of mass isotopologue distributions (MIDs), which reveal the fractional abundance of each isotopologue for a given metabolite and are crucial for calculating metabolic fluxes.[1]

Experimental Design and Tracer Selection

The success of a 13C labeling experiment hinges on a well-thought-out experimental design, with tracer selection being a critical first step. The choice of the ¹³C-labeled substrate significantly influences the precision and accuracy of the estimated metabolic fluxes.[2]

Commonly Used 13C Tracers:

  • [U-¹³C]-glucose: In this uniformly labeled glucose, all six carbon atoms are ¹³C. It is a common choice for broadly tracing glucose metabolism.

  • [1,2-¹³C₂]-glucose: This tracer is particularly effective for providing precise estimates of fluxes in glycolysis and the pentose phosphate pathway.

  • [U-¹³C₅]-glutamine: Uniformly labeled glutamine is the preferred tracer for analyzing the TCA cycle.

  • L-Glucose-¹³C: As L-glucose is poorly metabolized by most mammalian cells, its ¹³C-labeled form serves as an excellent negative control for glucose uptake and metabolism studies.

The selection of a specific tracer or a combination of tracers should be guided by the metabolic pathways of interest.

Data Presentation: Quantitative Media Formulations

For reproducible and accurate results, the precise formulation of the cell culture medium is paramount. The following table summarizes typical concentrations for commonly used ¹³C-labeled substrates.

¹³C-Labeled Substrate Basal Medium Typical Concentration Range Serum Primary Pathway(s) Investigated
[U-¹³C₆]-GlucoseGlucose-free DMEM/RPMI4.5 g/L (25 mM)10% Dialyzed FBSGlycolysis, TCA Cycle, Pentose Phosphate Pathway
[1,2-¹³C₂]-GlucoseGlucose-free DMEM/RPMI2.0 - 4.5 g/L (11-25 mM)10% Dialyzed FBSGlycolysis, Pentose Phosphate Pathway
[U-¹³C₅]-GlutamineGlutamine-free DMEM/RPMI0.584 g/L (4 mM)10% Dialyzed FBSTCA Cycle, Anaplerosis
L-Glucose-¹³CGlucose-free Basal Medium5 mM, 10 mM, or 25 mM10% Dialyzed FBSNegative Control for Glucose Uptake

Note: The optimal concentration of the ¹³C tracer may need to be determined empirically for each cell line and experimental condition. The use of dialyzed fetal bovine serum (dFBS) is highly recommended to minimize the introduction of unlabeled metabolites that could dilute the isotopic enrichment.

Experimental Protocols

Protocol 1: Preparation of ¹³C-Labeled Cell Culture Medium

This protocol describes the preparation of a complete cell culture medium containing a ¹³C-labeled substrate.

Materials:

  • Glucose-free and/or glutamine-free basal medium (e.g., DMEM, RPMI 1640)

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)

  • Sterile, deionized water

  • 0.22 µm syringe filter

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Other required supplements (e.g., penicillin-streptomycin)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • In a sterile biological safety cabinet, calculate and weigh the required amount of the ¹³C-labeled substrate powder.

    • Dissolve the powder in sterile, deionized water to create a concentrated stock solution (e.g., 200 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution at -20°C for long-term storage.

  • Prepare the Complete ¹³C-Labeled Medium:

    • Start with the desired volume of the appropriate basal medium (e.g., glucose-free DMEM).

    • Add the required volume of the ¹³C-labeled substrate stock solution to achieve the final desired concentration.

    • Supplement the medium with 10% dFBS and any other necessary components.

    • Warm the complete medium to 37°C before use.

Protocol 2: Cell Culture and Labeling

This protocol outlines the general procedure for culturing cells in the presence of a ¹³C-labeled substrate for metabolic analysis.

Materials:

  • Cells of interest

  • Complete standard growth medium

  • Complete ¹³C-labeled medium (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

  • Ice-cold 80% methanol (for quenching)

Procedure:

  • Cell Seeding:

    • Seed cells in their regular growth medium in the desired culture vessel.

    • Allow cells to attach and grow to the desired confluency (typically 70-80%).

  • Medium Exchange and Labeling:

    • Aspirate the unlabeled growth medium from the cells.

    • Gently wash the cells once with sterile PBS to remove any residual unlabeled substrate.

    • Aspirate the PBS.

    • Add the pre-warmed complete ¹³C-labeled medium to the cells.

  • Incubation:

    • Incubate the cells for the desired labeling period. The duration depends on the experimental goals and the time required to reach isotopic steady-state, which can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.

  • Metabolic Quenching and Sample Collection:

    • To halt metabolic activity, rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to the cells. This step is critical to preserve the in vivo metabolic state.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Proceed with metabolite extraction and analysis (e.g., LC-MS, GC-MS, NMR).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for 13C Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare 13C-Labeled Medium media_exchange Wash & Exchange to 13C Medium prep_media->media_exchange seed_cells Seed Cells in Standard Medium seed_cells->media_exchange incubation Incubate for Labeling media_exchange->incubation quench Quench Metabolism incubation->quench extract Extract Metabolites quench->extract analytical_measurement LC-MS / GC-MS / NMR Analysis extract->analytical_measurement data_analysis Metabolic Flux Analysis analytical_measurement->data_analysis

Caption: Experimental workflow for 13C labeling experiments.

Central_Carbon_Metabolism 13C Labeling in Central Carbon Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle glucose [U-13C]-Glucose g6p Glucose-6-Phosphate glucose->g6p f6p Fructose-6-Phosphate g6p->f6p fbp Fructose-1,6-Bisphosphate f6p->fbp dhap_g3p DHAP / GAP fbp->dhap_g3p pep Phosphoenolpyruvate dhap_g3p->pep pyruvate Pyruvate pep->pyruvate lactate Lactate pyruvate->lactate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate akg α-Ketoglutarate citrate->akg succinyl_coa Succinyl-CoA akg->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate glutamine [U-13C]-Glutamine glutamate Glutamate glutamine->glutamate glutamate->akg

Caption: Incorporation of 13C from glucose and glutamine.

Troubleshooting and Best Practices

  • Cell Health: Ensure cells are in the exponential growth phase and have high viability, as stressed or senescent cells may exhibit altered metabolism.

  • Media Composition: The presence of unlabeled carbon sources can dilute isotopic enrichment. It is crucial to use a defined medium where the ¹³C tracer is the primary source for the pathway of interest.

  • Contamination: Regularly check for microbial contamination, which can consume the labeled tracer and interfere with the experiment.

  • Quenching: Inefficient quenching can lead to continued metabolism after harvesting, altering labeling patterns. This step must be performed rapidly and at a cold temperature.

  • Isotopic Steady State: For steady-state metabolic flux analysis, it is essential to ensure that the isotopic labeling of intracellular metabolites has reached a plateau. This may require an adaptation phase where cells are cultured in the labeling medium for 24-48 hours.

By following these detailed protocols and best practices, researchers can confidently perform 13C labeling experiments to gain profound insights into cellular metabolism, paving the way for new discoveries in disease research and drug development.

References

Revolutionizing Drug Development: A Guide to 13C Metabolic Flux Analysis Software

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and practical guide to utilizing data analysis software for 13C Metabolic Flux Analysis (13C-MFA). 13C-MFA is a powerful technique for elucidating the intricate network of metabolic reactions within a cell, offering invaluable insights for modern drug development and disease research. By tracing the path of 13C-labeled substrates, researchers can quantify the rates (fluxes) of metabolic pathways, providing a dynamic snapshot of cellular physiology. This level of understanding is critical for identifying novel drug targets, elucidating mechanisms of drug action and resistance, and optimizing bioprocesses for drug production.

Key Applications in Drug Development:

  • Target Identification and Validation: Pinpoint essential metabolic pathways for pathogen survival or cancer cell proliferation.

  • Mechanism of Action Studies: Understand how drugs modulate metabolic networks to exert their therapeutic effects.

  • Drug Resistance Analysis: Identify metabolic adaptations that lead to decreased drug efficacy.

  • Toxicology Studies: Assess the off-target effects of drug candidates on cellular metabolism.

  • Bioprocess Optimization: Enhance the production of therapeutic proteins and other biologics by optimizing the metabolism of producer cell lines.

Featured Software for 13C-MFA Data Analysis

Several software packages are available to facilitate the complex data analysis required for 13C-MFA. This guide will focus on three widely used and well-regarded platforms: INCA (Isotopomer Network Compartmental Analysis) , 13CFLUX2 , and OpenMebius .

SoftwareKey FeaturesOperating SystemAvailability
INCA - User-friendly MATLAB-based interface.- Supports both steady-state and isotopically non-stationary MFA (INST-MFA).- Can integrate data from both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.MATLABFree for academic use
13CFLUX2 - High-performance software suite for large-scale MFA.- Utilizes a specialized XML-based language, FluxML, for model definition.- Supports parallel computing for computationally intensive tasks.Linux/UnixDemo version available; full version requires license
OpenMebius - Open-source software implemented in MATLAB.- Capable of both conventional (isotopically stationary) and non-stationary 13C-MFA.- Provides functions for automatic generation of metabolic models from user-defined worksheets.MATLABOpen Source

Experimental and Computational Workflow for 13C-MFA

The successful execution of a 13C-MFA study involves a series of well-defined experimental and computational steps.

G cluster_exp Experimental Phase cluster_comp Computational Phase exp_design 1. Experimental Design - Select 13C tracer - Define culture conditions labeling 2. Isotope Labeling Experiment - Culture cells with 13C substrate exp_design->labeling quenching 3. Rapid Quenching & Metabolite Extraction labeling->quenching analytics 4. Analytical Measurement - GC-MS, LC-MS, or NMR quenching->analytics data_input 6. Data Input & Processing - Mass isotopomer distributions - Extracellular rates analytics->data_input model 5. Metabolic Network Model Construction flux_est 7. Flux Estimation - Non-linear regression model->flux_est data_input->flux_est stat_analysis 8. Statistical Analysis - Goodness-of-fit - Confidence intervals flux_est->stat_analysis

Figure 1: General workflow of a 13C Metabolic Flux Analysis experiment.

Detailed Protocols

I. Experimental Protocol: 13C Labeling of E. coli

This protocol provides a general procedure for performing a 13C labeling experiment with Escherichia coli, a common model organism in metabolic engineering.

Materials:

  • E. coli strain of interest

  • Minimal medium (e.g., M9)

  • 13C-labeled glucose (e.g., [1,2-13C]glucose or [U-13C]glucose)

  • Unlabeled glucose

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., 50% methanol)

  • Lyophilizer

  • GC-MS or LC-MS/MS system

Procedure:

  • Pre-culture: Inoculate a single colony of E. coli into 5 mL of minimal medium containing unlabeled glucose. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate the main culture flasks containing minimal medium with the appropriate 13C-labeled glucose to an initial OD600 of ~0.05. The choice of tracer is critical for resolving fluxes of interest.

  • Growth and Monitoring: Incubate the cultures at 37°C with shaking. Monitor cell growth by measuring OD600 at regular intervals.

  • Steady-State Verification: Ensure cells are in a metabolic and isotopic steady state by collecting samples at two different time points during the exponential growth phase and confirming that the labeling patterns of intracellular metabolites are consistent.

  • Sampling and Quenching:

    • Rapidly withdraw a known volume of cell culture.

    • Immediately quench metabolic activity by adding the cell suspension to a pre-chilled quenching solution. This step is crucial to prevent further metabolic activity.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension at

Troubleshooting & Optimization

Technical Support Center: 13C Isotopic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 13C metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your isotopic enrichment studies.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems you might encounter during your 13C labeling experiments, leading to low isotopic enrichment.

Issue 1: Low 13C incorporation in target metabolites.

  • Question: My mass spectrometry data shows very low enrichment of 13C in my metabolites of interest. What are the potential causes and how can I troubleshoot this?

  • Answer: Low 13C incorporation is a frequent challenge and can stem from several factors, ranging from experimental design to cellular physiology. Below is a step-by-step guide to diagnose and resolve this issue.

    Possible Causes and Solutions:

    • Inadequate Labeling Time: The duration of labeling may be insufficient for the 13C isotope to incorporate fully into the metabolite pools, especially for metabolites in pathways with slow turnover. A fundamental assumption for many 13C metabolic flux analyses is that the system has reached an isotopic steady state, where the enrichment of metabolites is stable.

      • Troubleshooting Step: Perform a time-course experiment by collecting samples at multiple time points after introducing the 13C-labeled substrate. This will help you determine the optimal labeling duration to achieve a steady state for your specific metabolites of interest. For some biological systems, achieving a true isotopic steady state may be impractical; in such cases, consider using isotopically non-stationary MFA (INST-MFA).

    • Dilution from Unlabeled Sources: The 13C-labeled tracer can be diluted by unlabeled carbon sources present in the system.

      • Troubleshooting Steps:

        • Check Media Composition: Ensure your culture medium does not contain significant amounts of unlabeled carbon sources that can compete with your tracer. For example, standard media often contains unlabeled glucose and amino acids.

        • Endogenous Pools: Large intracellular pools of unlabeled metabolites can dilute the incoming labeled substrate. Consider a pre-incubation period in a substrate-depleted medium before introducing the tracer to help reduce these unlabeled pools.

        • Background CO2 Fixation: Cells can incorporate unlabeled CO2 from the atmosphere or bicarbonate in the medium, which can dilute 13C enrichment.

    • Poor Cellular Uptake or Metabolism of the Tracer: The cells may not be efficiently taking up or metabolizing the 13C-labeled substrate.

      • Troubleshooting Steps:

        • Optimize Tracer Concentration: The concentration of your labeled substrate might be too low. Perform a dose-response experiment to find the optimal concentration for your specific cell line, being mindful of potential toxicity at high concentrations.

        • Check Cell Viability and Health: Ensure that your cells are healthy and metabolically active. Poor cell health can lead to significantly reduced metabolic activity and tracer uptake. Perform cell viability assays like MTT or trypan blue exclusion.

    • Suboptimal Tracer Selection: The choice of the 13C-labeled tracer is critical and significantly impacts the precision of flux estimates. There is no single "best" tracer for all studies; the optimal choice depends on the specific metabolic pathways you aim to investigate.

      • Troubleshooting Step: Before starting your experiment, it is advisable to perform in silico (computer-based) simulations to help select the optimal tracer(s) for your research question.

A logical workflow for troubleshooting low 13C incorporation is presented below.

Troubleshooting_Low_Enrichment Start Low 13C Isotopic Enrichment Detected Check_Labeling_Time Is Labeling Time Sufficient? Start->Check_Labeling_Time Time_Course_Exp Action: Perform Time-Course Experiment Check_Labeling_Time->Time_Course_Exp No Check_Dilution Is Tracer Dilution a Possibility? Check_Labeling_Time->Check_Dilution Yes Re_evaluate_Experiment Re-evaluate Experimental Design Time_Course_Exp->Re_evaluate_Experiment Analyze_Media Action: Analyze Media Composition & Endogenous Pools Check_Dilution->Analyze_Media Yes Check_Uptake Is Cellular Uptake/Metabolism Efficient? Check_Dilution->Check_Uptake No Analyze_Media->Re_evaluate_Experiment Dose_Response Action: Perform Dose-Response & Check Cell Viability Check_Uptake->Dose_Response No Check_Tracer Is the Tracer Optimal for the Pathway? Check_Uptake->Check_Tracer Yes Dose_Response->Re_evaluate_Experiment In_Silico_Analysis Action: Perform In Silico Tracer Selection Analysis Check_Tracer->In_Silico_Analysis No Proceed_With_Analysis Proceed with Data Analysis Check_Tracer->Proceed_With_Analysis Yes In_Silico_Analysis->Re_evaluate_Experiment

Troubleshooting workflow for low 13C isotopic enrichment.

Issue 2: Inconsistent results between biological replicates.

  • Question: I am observing high variability in 13C enrichment for the same metabolites across my biological replicates. What could be causing this and how can I improve consistency?

  • Answer: Inconsistent results between replicates can compromise the statistical significance of your findings. The source of this variability often lies in subtle differences in experimental procedures.

    Possible Causes and Solutions:

    • Inconsistent Cell Culture Conditions: Minor variations in cell density, growth phase, or media composition between replicates can lead to different metabolic states.

      • Troubleshooting Step: Standardize your cell seeding density and ensure all replicates are in the same growth phase (e.g., mid-logarithmic phase) when initiating the labeling experiment.

    • Variable Quenching and Extraction Efficiency: The process of stopping metabolic activity (quenching) and extracting metabolites needs to be rapid and consistent.

      • Troubleshooting Steps:

        • Standardize Quenching: Ensure the time from sample collection to quenching is minimized and identical for all samples.

        • Optimize Extraction: The efficiency of metabolite extraction can vary. Test different extraction solvents (e.g., methanol, ethanol, chloroform/methanol mixtures) to find the optimal one for your metabolites of interest and apply it consistently.

    • Analytical Variability: Issues with the mass spectrometer or sample handling during analysis can introduce variability.

      • Troubleshooting Step: Run technical replicates of the same biological sample to assess the variability introduced by the analytical platform. Ensure the mass spectrometer is properly calibrated and maintained.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right 13C-labeled tracer for my experiment?

A1: The selection of an isotopic tracer is a critical step that significantly influences the precision of your flux estimations. There is no universal "best" tracer. The optimal choice depends on the specific metabolic pathways you want to resolve. For instance, different glucose isotopomers will provide more or less information about glycolysis versus the pentose phosphate pathway. It is highly recommended to use in silico modeling to predict which tracer will provide the most informative labeling patterns for your pathways of interest. Parallel labeling experiments using different tracers can also dramatically improve the quality of results.

Q2: What is isotopic steady state and why is it important?

Q3: My mass spectrometry data looks noisy and I'm having trouble identifying enriched peaks. What can I do?

A3: A noisy mass spectrum can obscure low-abundance signals. Here are some troubleshooting steps:

  • Optimize Chromatography: Fine-tune your chromatographic conditions to achieve better separation and a more stable baseline.

  • Check for Contamination: Ensure that your samples are not contaminated with unlabeled biomass or other carbon sources. Contaminants in the sample or on the column can lead to peak splitting or broadening.

  • Instrument Maintenance and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.

  • Data Correction: Apply necessary corrections for the natural abundance of 13C in your data analysis.

Q4: What is isotopic scrambling and how can it affect my results?

A4: Isotopic scrambling is the randomization of the positions of 13C atoms within a molecule, which can occur through reversible enzymatic reactions or futile cycles. This is a significant issue because 13C-MFA relies on tracking the specific positions of labeled carbons to calculate metabolic fluxes. If scrambling occurs, the measured mass isotopomer distributions will not accurately reflect the activity of the primary metabolic pathways, leading to erroneous flux calculations.

Experimental Protocols

Protocol: Time-Course Experiment to Determine Isotopic Steady State

This protocol outlines the general steps to determine the time required to reach isotopic steady state in a cell culture experiment.

  • Cell Seeding and Growth: Seed cells at a density that will ensure they are in the mid-logarithmic growth phase at the start of the experiment. Culture under standard conditions.

  • Initiation of Labeling: Replace the standard medium with a pre-warmed labeling medium containing the 13C-labeled substrate at the desired concentration.

  • Time-Point Sampling: Collect samples at multiple time points after the introduction of the tracer. A typical time course might include 0, 2, 6, 12, and 24 hours.

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, placing the culture dish on dry ice and aspirating the medium.

    • Wash the cells quickly with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Sample Analysis: Analyze the supernatant containing the extracted metabolites by mass spectrometry to determine the mass isotopomer distribution of key metabolites at each time point.

  • Data Analysis: Plot the fractional enrichment of key metabolites over time. Isotopic steady state is reached when the labeling patterns no longer change significantly.

The workflow for this protocol is illustrated below.

Time_Course_Workflow Start Start: Cell Culture in Mid-Log Phase Add_Tracer Introduce 13C-Labeled Medium Start->Add_Tracer Time_Points Collect Samples at Multiple Time Points (e.g., 0, 2, 6, 12, 24h) Add_Tracer->Time_Points Quench Rapidly Quench Metabolism Time_Points->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by Mass Spectrometry Extract->Analyze Plot Plot Fractional Enrichment vs. Time Analyze->Plot Steady_State Determine Isotopic Steady State Plot->Steady_State

Experimental workflow for a time-course analysis.

Quantitative Data Summary

The choice of tracer can significantly impact the precision of flux estimations. The following table summarizes a comparison of different tracers for E. coli central metabolism.

Tracer(s)Relative Flux Precision Score (Approx.)Key AdvantageReference
80% [1-¹³C]glucose + 20% [U-¹³C]glucose1

correcting for batch effects in mass spectrometry metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs: Correcting for Batch Effects

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, minimizing, and correcting for batch effects in mass spectrometry-based metabolomics data.

Frequently Asked Questions (FAQs)
Q1: What are batch effects in mass spectrometry metabolomics?
Q2: What are the common causes of batch effects?

Several factors can contribute to the introduction of batch effects in metabolomics studies. These include:

  • Sample Preparation: Inconsistencies in procedures such as extraction duration and the solvents used can introduce variability.

  • Instrumental Drift: The performance of mass spectrometers can change over the course of a long analytical run.

  • Operator Variability: Different technicians or even the same technician working at different times can introduce subtle variations.

  • Reagent and Consumable Lots: Variations between different lots of reagents, columns, and other consumables can affect results.

  • Environmental Factors: Changes in laboratory temperature and humidity can impact instrument performance and sample stability.

  • Injection Order: The sequence in which samples are injected can lead to systematic trends in the data.

Q3: How can I detect the presence of batch effects in my data?

Several data visualization techniques can be employed to detect the presence of batch effects. A common first step is to use dimensionality reduction methods like Principal Component Analysis (PCA) or Uniform Manifold Approximation and Projection (UMAP). If samples cluster together based on the batch they were processed in, rather than their biological group, it is a strong indication of a batch effect.

Troubleshooting Guide: Minimizing and Correcting for Batch Effects
Issue 1: Designing an experiment to minimize batch effects.

A well-thought-out experimental design is the most effective way to mitigate the impact of batch effects.

Solution:

  • Randomize Sample Injection Order: Randomizing the order in which samples from different biological groups are injected helps to ensure that no single group is disproportionately affected by instrumental drift or other time-dependent variations.

  • Balance Biological Groups Across Batches: In large studies that require multiple batches, it is crucial to distribute samples from each biological group as evenly as possible across all batches.

  • Incorporate Quality Control (QC) Samples: Pooled QC samples, created by mixing a small aliquot from each study sample, should be injected at regular intervals throughout the analytical run. These samples provide a way to monitor and correct for instrumental drift.

Issue 2: Choosing a suitable batch correction method.

There is no single "best" method for batch correction, and the optimal choice will depend on the experimental design and the nature of the batch effect.

Solution:

Several categories of batch correction methods are available, each with its own advantages and limitations.

  • Quality Control (QC)-Based Correction: These methods utilize the signal from pooled QC samples to model and correct for instrumental drift and batch-to-batch variation.

    • Support Vector Regression (SVR): This method, available in the R package metaX, uses SVR to fit the signal drift in QC samples and then applies the correction to the study samples.

    • Robust Spline Correction (RSC): Also found in the metaX R package, this method uses robust splines to model and correct for signal drift.

    • Random Forest-Based QC-RFSC: Implemented in the R package statTarget, this approach uses random forests to correct for drift based on QC samples.

  • Statistical Correction Methods: These methods use statistical models to adjust for batch effects.

    • ComBat: Originally developed for genomics data, ComBat is an empirical Bayes-based method that can be effective for correcting batch effects in metabolomics data, especially when batch information is known.

  • Normalization Methods: These methods do not require information about batch labels or injection order.

    • Total Ion Count (TIC) Normalization: This method assumes that the total amount of metabolites is similar across samples and normalizes the data by dividing each metabolite's content by the sum of all metabolite contents in that sample.

Experimental Protocols
Protocol 1: Preparation of Pooled Quality Control (QC) Samples
  • After preparing the individual study samples for analysis, create a pooled QC sample by taking a small, equal aliquot from each study sample.

  • Thoroughly mix the pooled aliquots to create a single, homogeneous QC sample.

  • Divide the pooled QC sample into multiple smaller aliquots and store them under the same conditions as the study samples.

  • During the mass spectrometry run, inject a QC sample at regular intervals (e.g., after every 10-12 study samples) and at the beginning and end of the analytical batch.

Data Presentation
Table 1: Comparison of Common Batch Correction Methods
Method CategorySpecific MethodPrincipleKey Requirements
QC-Based SVR, RSC, QC-RFSCModels signal drift using pooled QC samples.Regular injection of pooled QC samples.
Statistical ComBatEmploys an empirical Bayes framework to adjust for known batch effects.Known batch labels for each sample.
Normalization TIC NormalizationAssumes similar total metabolite content across samples and normalizes accordingly.No specific requirements, but the assumption of equal total metabolite content should be reasonable for the study.

Visualizations

BatchEffectWorkflow cluster_prevention Experimental Design (Prevention) cluster_detection Detection cluster_correction Correction cluster_evaluation Evaluation randomization Randomize Sample Order balancing Balance Groups Across Batches randomization->balancing qc_prep Prepare Pooled QC Samples balancing->qc_prep pca PCA / UMAP Analysis qc_prep->pca Data Acquisition qc_based QC-Based Methods (SVR, RSC) pca->qc_based Batch Effect Detected statistical Statistical Methods (ComBat) pca->statistical Batch Effect Detected normalization Normalization (TIC) pca->normalization Batch Effect Detected eval Evaluate Correction (e.g., QC Correlation) qc_based->eval statistical->eval normalization->eval

Caption: Workflow for addressing batch effects in metabolomics.

ExperimentalDesign cluster_batch1 Batch 1 cluster_batch2 Batch 2 cluster_batch3 Batch 3 B1_G1 Group A Sample B1_QC1 QC B1_G1->B1_QC1 B1_G2 Group B Sample B1_QC1->B1_G2 B2_G2 Group B Sample B2_QC2 QC B2_G2->B2_QC2 B2_G1 Group A Sample B2_QC2->B2_G1 B3_G1 Group A Sample B3_QC3 QC B3_G1->B3_QC3 B3_G2 Group B Sample B3_QC3->B3_G2

Caption: Ideal experimental design with randomization and QCs.

References

Technical Support Center: Minimizing Contamination in ¹³C Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹³C tracer studies. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of unexpected ¹³C in my samples?

A1: The most common source of "contamination" is the natural abundance of ¹³C. Carbon is naturally composed of approximately 98.9% ¹²C and 1.1% ¹³C. This means that even in a theoretically unlabeled sample, a certain percentage of the carbon atoms will be ¹³C. It is crucial to distinguish between the ¹³C introduced from your tracer and the naturally occurring ¹³C. This is addressed through a process called natural abundance correction.

Q2: Besides natural abundance, what are other common external contaminants?

A2: External contaminants can introduce unlabeled carbon into your samples, diluting the isotopic enrichment and leading to inaccurate results. Common sources include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic labware, especially when in contact with organic solvents.

  • Polymers: Contaminants like polyethylene glycol (PEG) and polypropylene glycol (PPG) can originate from detergents, lubricants, and plasticware.

  • Solvents: Solvents used for extraction and sample preparation can contain dissolved carbon-containing impurities.

  • Keratin: Keratin from skin and hair is a common contaminant in sensitive analyses.

  • Detergents: Residues from cleaning agents can introduce carbon.

  • Cross-contamination: Carryover from previously analyzed samples in the autosampler or on the column is a frequent issue.

Q3: How can I differentiate between a true ¹³C-labeled fragment and background noise in my mass spectrometry data?

A3: True ¹³C-labeled fragments will display a characteristic isotopic distribution. The relative intensities of the isotopologue peaks (M+1, M+2, etc.) should follow a predictable pattern based on the number of carbon atoms and the level of ¹³C enrichment. Deviations from this expected pattern can indicate background noise or interfering species. Specialized data analysis software can help to deconvolve complex spectra and identify these isotopic patterns.

Q4: Can chemical contaminants interfere with the isotopic pattern of my ¹³C-labeled analyte?

A4: Yes, chemical contaminants with isotopic patterns that overlap with or distort the isotopic distribution of your analyte can lead to inaccurate quantification of ¹³C enrichment. For example, a contaminant with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate the intensity of that peak.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Mass Spectrum

Symptoms:

  • The baseline of your total ion chromatogram (TIC) is significantly elevated.

  • Low-intensity peaks are obscured.

Potential CauseTroubleshooting StepExpected Outcome
Contaminated Solvents Use high-purity, LC-MS grade solvents. Filter solvents before use.Reduction in baseline noise.
Leaking System Check all fittings and connections for leaks using an electronic leak detector.Elimination of air leaks, which can introduce contaminants and cause unstable spray.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Improved signal intensity and reduced background.
Issue 2: Specific, Recurring Background Peaks

Symptoms:

  • You observe the same interfering peaks in multiple runs, even in blank injections.

Potential CauseTroubleshooting StepExpected Outcome
Plasticizer Contamination Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage.Disappearance or significant reduction of phthalate-related peaks.
Polymer Contamination (e.g., PEG, PPG) Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware).Removal of the characteristic repeating polymer ion series.
Keratin Contamination Always wear gloves and a lab coat. Work in a clean environment, such as a laminar flow hood. Clean work surfaces thoroughly.Reduction in keratin-related peptide peaks.
Carryover from Previous Injections Implement a rigorous wash cycle for the autosampler needle and injection port between samples.Elimination of peaks corresponding to previously analyzed samples.

Quantitative Data Summary

The following table summarizes common sources of carbon contamination and their relative impact.

Contaminant SourceType of CarbonPotential Impact on ¹³C EnrichmentMitigation Strategy
Natural Abundance ¹³C~1.1% of total carbonMathematical correction of data
Plasticizers (e.g., Phthalates) UnlabeledHighUse glass or polypropylene labware
Solvent Impurities UnlabeledVariableUse high-purity, LC-MS grade solvents
Detergent Residues UnlabeledLow to MediumRigorous glassware cleaning protocols
Keratin UnlabeledLowProper personal protective equipment (PPE) and clean work environment
Sample Carryover Labeled or UnlabeledHighThorough wash cycles between samples

Experimental Protocols

Protocol for Cleaning Glassware to Minimize Carbon Contamination

This protocol is designed for cleaning glassware such as vials, tubes, and flasks for sensitive ¹³C tracer analysis.

Materials:

  • Detergent (e.g., Alconox)

  • Hot tap water

  • Milli-Q water (> 18 MΩ)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Aluminum foil

  • Concentrated nitric acid (for stubborn contamination)

  • Appropriate personal protective equipment (lab coat, safety goggles, nitrile gloves)

Procedure:

  • Initial Wash: Scrub glassware thoroughly with a solution of detergent in hot tap water using an appropriate brush.

  • Tap Water Rinse: Rinse the glassware six times by filling it completely with warm/hot tap water and emptying it.

  • Deionized Water Rinse: Rinse the glassware six times by filling it completely with Milli-Q water.

  • Solvent Rinses (in a chemical fume hood):

    • Rinse the vessel three times with methanol (using about 1/10 of

Technical Support Center: Addressing Incomplete Labeling in Steady-State Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for stable isotope labeling experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete labeling in steady-state experiments.

Troubleshooting Guides

This section provides structured guidance to identify and resolve common issues encountered during steady-state isotopic labeling experiments.

Guide 1: Low Isotopic Enrichment

Low isotopic enrichment in downstream metabolites is a frequent challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Description Recommended Solutions Key Considerations
Suboptimal Tracer Concentration The concentration of the isotopic tracer may be too low to achieve significant labeling over background levels.Perform a dose-response experiment to determine the optimal tracer concentration for your specific cell type and pathway of interest.Higher concentrations are not always better and can sometimes induce metabolic perturbations.
Insufficient Labeling Time The duration of the labeling experiment may not be long enough to reach isotopic steady state for the metabolites or pathways under investigation.Conduct a time-course experiment to determine the time required to reach isotopic steady state. Glycolytic intermediates typically label within minutes, while TCA cycle intermediates can take hours, and nucleotides may require 24 hours or more.Ensure the system remains in a metabolic steady state throughout the labeling period.
Isotopic Dilution The labeled tracer is diluted by pre-existing unlabeled intracellular pools or competing unlabeled carbon sources in the medium.Pre-condition cells in a medium where the labeled tracer is the primary carbon source. Wash cells to remove unlabeled medium before adding the tracer-containing medium.The presence of unlabeled sources can significantly underestimate metabolic flux.
Poor Cell Health or Viability Stressed, senescent, or non-viable cells will have altered metabolism, leading to reduced uptake and incorporation of the tracer.Ensure cells are in the exponential growth phase with high viability. Regularly check for contamination.Use fresh, healthy cell cultures for each experiment.
Inefficient Quenching Failure to rapidly and completely halt all enzymatic activity can lead to continued metabolism and altered labeling patterns after sample collection.Use ice-cold quenching solutions such as methanol or a mixture of acetonitrile, methanol, and water. Snap-freeze samples immediately after quenching.The quenching step is critical to preserve the in vivo metabolic state.
Guide 2: Poor Fit Between Simulated and Measured Labeling Data

A common challenge in ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a significant discrepancy between the model-simulated and experimentally measured isotopic labeling data.

Potential Cause Description Recommended Solutions
Incomplete or Incorrect Metabolic Model The model may be missing relevant reactions, contain incorrect atom transitions, or fail to account for cellular compartmentalization.Verify all reactions for biological accuracy. Double-check atom mapping for each reaction. For eukaryotic cells, ensure the model accurately represents compartments like the cytosol and mitochondria.
Failure to Reach Isotopic Steady State A core assumption of standard ¹³C-MFA is that the system has reached an isotopic steady state. If labeling is still changing, the model will not fit the data.Extend the labeling duration and re-sample at multiple time points to confirm that isotopic enrichment is stable. If a steady state is not achievable, consider using instationary MFA (INST-MFA) methods.
Analytical Errors Issues with sample preparation, instrument calibration, or data processing can introduce significant errors into the labeling data.Ensure samples are not contaminated with unlabeled biomass. Calibrate and validate the performance of the mass spectrometer or NMR instrument. Apply corrections for the natural abundance of ¹³C.

Frequently Asked Questions (FAQs)

This section addresses specific questions that users frequently encounter during their experiments.

Q1: What is the difference between metabolic steady state and isotopic steady state?

A:

  • Metabolic Steady State refers to a condition where the concentrations of intracellular metabolites remain constant over time. This is often achieved by maintaining consistent culture conditions.

  • Isotopic Steady State is reached when the isotopic enrichment of intracellular metabolites becomes constant over time. This indicates that the rate of label incorporation is balanced by the turnover of the metabolite pool. Achieving isotopic steady state is a prerequisite for standard steady-state metabolic flux analysis.

Q2: How do I choose the optimal isotopic tracer for my experiment?

A: The choice of tracer is critical and depends on the specific metabolic pathways you are investigating. For example, [1,2-¹³C]-glucose can be used to distinguish between glycolysis and the pentose phosphate pathway. It is highly recommended to perform in silico (computer-based) simulations to select the optimal tracer(s) before conducting the experiment. Different tracers provide varying degrees of resolution for different fluxes.

Q3: Why is correcting for natural isotopic abundance important?

A: All naturally

Validation & Comparative

Confirming Pathway Activity: A Comparative Guide to Positional Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and quantifying the activity of metabolic pathways is crucial for elucidating disease mechanisms and developing effective therapeutics. Positional isotope labeling, a powerful technique that traces the fate of atoms through metabolic networks, offers unparalleled insights into the dynamic nature of cellular metabolism. This guide provides an objective comparison of positional isotope labeling with alternative methods, supported by experimental data, detailed protocols, and clear visualizations to facilitate its application in your research.

Stable isotope labeling is a robust method for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), researchers can track the journey of these labeled compounds through various biochemical reactions.[1][2][3] This allows for the determination of metabolic flux, which is the rate of turnover of metabolites through a pathway.[1]

Comparison of Analytical Techniques for Isotope Labeling

The choice of analytical technique is critical for detecting and quantifying isotopically labeled molecules. The two primary methods, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, each offer distinct advantages and disadvantages.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity HighLow
Information Provided Mass isotopologue distribution (MID)Positional isotopomer information
Resolution High mass resolution can distinguish isotopologues with small mass differencesProvides detailed information about the specific position of labeled atoms
Throughput HighLow
Sample Requirement SmallLarge
Primary Application Quantifying the fraction of a metabolite pool that contains labeled atomsDetermining the specific location of isotopes within a molecule
Alternative Methods for Pathway Analysis

While positional isotope labeling provides a direct measure of metabolic flux, other methods can offer complementary information about pathway activity.

MethodPrincipleAdvantagesLimitations
Transcriptomics (e.g., RNA-seq) Measures gene expression levels.Provides a global view of cellular responses.Post-transcriptional modifications and enzyme activity are not directly measured.
Proteomics Measures protein abundance.Closer to cellular function than transcriptomics.Does not directly measure enzyme activity or metabolic flux.
Metabolomics (untargeted) Measures the abundance of a wide range of metabolites.Provides a snapshot of the metabolic state.Does not provide information on the rate of metabolic reactions (flux).
Enzyme Assays Measures the activity of specific enzymes in vitro.Provides direct measurement of enzyme capacity.In vitro conditions may not reflect the in vivo cellular environment.

Experimental Protocols

A typical stable isotope labeling experiment involves several key steps, from experimental design to data analysis.

Protocol 1: ¹³C-Labeling of Cultured Mammalian Cells

1. Cell Seeding and Growth:

  • Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Culture cells in standard growth medium.

2. Isotope Labeling:

  • To initiate labeling, replace the standard medium with an identical medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

  • The duration of labeling depends on the pathways of interest; for example, glycolysis reaches isotopic steady state in approximately 10 minutes, while the TCA cycle can take up to 2 hours.

3. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell extract.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

4. Sample Preparation for Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

5. Data Acquisition and Analysis:

  • For MS: Acquire data to determine the mass isotopologue distribution (MID), which is the fraction of the metabolite pool containing 0, 1, 2, or more labeled atoms.

  • For NMR: Acquire data to determine the specific position of the labeled atoms within the metabolites.

  • Use specialized software to analyze the labeling patterns and calculate metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

Glycolysis and TCA Cycle Carbon Flow

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose (6C) Glucose (6C) G6P (6C) G6P (6C) Glucose (6C)->G6P (6C) F6P (6C) F6P (6C) G6P (6C)->F6P (6C) F1,6BP (6C) F1,6BP (6C) F6P (6C)->F1,6BP (6C) DHAP (3C) DHAP (3C) F1,6BP (6C)->DHAP (3C) GAP (3C) GAP (3C) F1,6BP (6C)->GAP (3C) DHAP (3C)->GAP (3C) Pyruvate (3C) Pyruvate (3C) GAP (3C)->Pyruvate (3C) Acetyl-CoA (2C) Acetyl-CoA (2C) Pyruvate (3C)->Acetyl-CoA (2C) PDH Lactate (3C) Lactate (3C) Pyruvate (3C)->Lactate (3C) Alanine (3C) Alanine (3C) Pyruvate (3C)->Alanine (3C) Citrate (6C) Citrate (6C) Acetyl-CoA (2C)->Citrate (6C) Isocitrate (6C) Isocitrate (6C) Citrate (6C)->Isocitrate (6C) alpha-KG (5C) alpha-KG (5C) Isocitrate (6C)->alpha-KG (5C) Succinyl-CoA (4C) Succinyl-CoA (4C) alpha-KG (5C)->Succinyl-CoA (4C) Glutamate (5C) Glutamate (5C) alpha-KG (5C)->Glutamate (5C) Succinate (4C) Succinate (4C) Succinyl-CoA (4C)->Succinate (4C) Fumarate (4C) Fumarate (4C) Succinate (4C)->Fumarate (4C) Malate (4C) Malate (4C) Fumarate (4C)->Malate (4C) Oxaloacetate (4C) Oxaloacetate (4C) Malate (4C)->Oxaloacetate (4C) Oxaloacetate (4C)->Citrate (6C)

Caption: Carbon flow from glucose through glycolysis and the TCA cycle.

This diagram illustrates the path of carbon atoms from a six-carbon (6C) glucose molecule as it is metabolized through glycolysis to produce three-carbon (3C) pyruvate. Pyruvate then enters the tricarboxylic acid (TCA) cycle, losing a carbon to become a two-carbon (2C) acetyl-CoA, which combines with four-carbon (4C) oxaloacetate to form six-carbon (6C) citrate.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Experimental Design Experimental Design Tracer Experiment Tracer Experiment Experimental Design->Tracer Experiment Isotopic Labeling Measurement Isotopic Labeling Measurement Tracer Experiment->Isotopic Labeling Measurement Flux Estimation Flux Estimation Isotopic Labeling Measurement->Flux Estimation Metabolic Model Metabolic Model Metabolic Model->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis

Caption: The five basic steps of a ¹³C-MFA experiment.

This workflow outlines the key stages of a ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiment. It begins with careful experimental design, followed by conducting the tracer experiment where cells are fed a ¹³C-labeled substrate. The resulting isotopic labeling patterns in metabolites are then measured, typically by MS or NMR. This experimental data, along with a metabolic network model, is used for flux estimation through computational algorithms. Finally, statistical analysis is performed to assess the confidence of the estimated fluxes.

References

The Power of D-Glucose-¹³C₂ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of D-Glucose-13C-2 Metabolic Studies for Researchers and Drug Development Professionals

The study of cellular metabolism, particularly the intricate network of central carbon metabolism, is fundamental to understanding health and disease. Stable isotope-resolved metabolomics (SIRM), utilizing tracers like D-Glucose-¹³C₂, has emerged as a powerful technique to elucidate the complexities of metabolic pathways. This guide provides a comprehensive comparison of metabolic studies employing D-Glucose-¹³C₂, focusing on quantitative data, experimental protocols, and key metabolic pathways. It is designed for researchers, scientists, and drug development professionals to facilitate the design and interpretation of stable isotope tracer experiments.

D-Glucose, the primary fuel for most mammalian cells, is an ideal tracer for investigating central carbon metabolism, which includes glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Specifically, D-Glucose labeled at the first and second carbon positions ([1,2-¹³C₂]glucose) has proven to be highly effective for accurately estimating fluxes through glycolysis and the PPP. The strategic placement of the ¹³C labels allows for the deconvolution of these interconnected pathways. Metabolism of [1,2-¹³C₂]glucose through glycolysis retains both ¹³C labels in downstream metabolites like lactate, while entry into the oxidative PPP results in the loss of the ¹³C label at the C1 position. This differential labeling provides a quantitative measure of the relative activity of these pathways.

Comparative Analysis of Metabolic Fluxes

Metabolic Flux Analysis (MFA) provides a quantitative map of the rates of metabolic reactions throughout a network. The choice of isotopic tracer is critical for the precision of these flux estimations. Computational evaluations and experimental studies have consistently demonstrated that [1,2-¹³C₂]glucose provides the most precise estimates for glycolytic and PPP fluxes in mammalian cells.

Below are tables summarizing key quantitative data from metabolic studies using D-Glucose-¹³C₂.

Table 1: Computationally Evaluated Precision of Metabolic Flux Estimates using [1,2-¹³C₂]glucose.

This data, adapted from a computational evaluation by Metallo et al. (2009), illustrates the high precision of flux estimates achievable with [1,2-¹³C₂]glucose in a model of mammalian central carbon metabolism. The values represent the mean and 95% confidence intervals of fluxes relative to a glucose uptake rate of 100.

Reaction/PathwayMean Flux (relative to Glucose uptake)95% Confidence Interval
Glucose Uptake100-
Glycolysis (G6P -> PYR)85.3(84.1, 86.5)
Pentose Phosphate Pathway (G6P -> R5P)14.7(13.5, 15.9)
Pyruvate Dehydrogenase (PYR -> AcCoA)70.1(68.9, 71.3)
Lactate Dehydrogenase (PYR -> LAC)15.2(14.0, 16.4)

Table 2: Representative Metabolic Flux Map for A549 Lung Cancer Cells.

This table presents a baseline metabolic flux map for the A549 lung cancer cell line, determined using ¹³C-MFA with fluxes normalized to the glucose uptake rate. This serves as a valuable comparator for studies investigating the effects of potential drug candidates on cancer metabolism.

Reaction/PathwayRelative Flux (%)
Glucose Uptake100
Glycolysis90
Pentose Phosphate Pathway10
Lactate Production85
TCA Cycle (from Glucose)5
TCA Cycle (from Glutamine)95

Detailed Experimental Protocols

The successful implementation of ¹³C-MFA using D-Glucose-¹³C₂ requires meticulous attention to experimental detail. The following is a synthesized protocol based on common methodologies for adherent mammalian cell lines.

1. Cell Culture and Seeding:

  • Cell Seeding: Plate cells at a density that ensures they are in the mid-logarithmic growth phase at the time of harvest. This is crucial for achieving a metabolic steady state.

  • Culture Medium: The day before introducing the tracer, replace the standard culture medium with a custom formulation that is identical to the standard medium but lacks glucose.

2. Isotope Labeling:

  • Tracer Introduction: On the day of the experiment, add D-Glucose-¹³C₂ to the glucose-free medium to a final concentration that is physiological for the cell type being studied (typically 5-25 mM). It is critical to use a high-purity labeled substrate.

  • Incubation: Incubate the cells with the labeled medium. The optimal incubation time should be determined empirically through a time-course experiment for the specific experimental system to achieve isotopic steady state.

3. Quenching and Metabolite Extraction:

  • Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapid quenching is essential. A common and effective method is to aspirate the culture medium and immediately add a cold quenching solution, such as 80:20 methanol:water at -80°C.

  • Metabolite Extraction: After quenching, scrape the cells in the cold methanol solution and transfer them to a microcentrifuge tube. Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris. The supernatant containing the extracted metabolites can then be collected for analysis.

4. Analytical Techniques:

  • The extracted metabolites are typically analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions of key metabolites.

Visualization of Pathways and Workflows

Metabolic Fate of D-Glucose-¹³C₂

The diagram below illustrates the flow of the ¹³C labels from [1,2-¹³C₂]glucose through glycolysis and the pentose phosphate pathway, highlighting the differential labeling patterns that enable flux analysis.

The Decisive Impact of Tracer Selection on Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used ¹³C-labeled tracers, with a focus on glucose and glutamine isotopologues. Supported by experimental data, it aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal tracer for their specific research questions, thereby enhancing the reliability and impact of their metabolic flux analysis studies.

Comparing the Performance of Common ¹³C Tracers

The precision of flux estimations for different metabolic pathways is highly dependent on the specific ¹³C tracer used. The choice of tracer determines the mass isotopomer distribution (MID) of each metabolite for a given set of fluxes. A systematic analysis of available ¹³C-labeled tracers is crucial for optimizing experimental design.

A computational and experimental evaluation of various glucose and glutamine tracers in a carcinoma cell line revealed distinct advantages for specific tracers in interrogating different pathways. The following tables summarize the performance of key tracers for major central carbon metabolism pathways.

Table 1: Performance of ¹³C-Glucose Tracers in Metabolic Flux Analysis

TracerGlycolysisPentose Phosphate Pathway (PPP)TCA CycleOverall Network PrecisionKey Considerations
[1,2-¹³C₂]glucose ExcellentExcellentGoodExcellent Identified as the best overall tracer for the entire network in some studies.
[1-¹³C]glucose GoodGoodPoorModerateA commonly used tracer, but outperformed by others for overall network analysis.
[2-¹³C]glucose GoodGoodPoorModerateOffers better performance than [1-¹³C]glucose in some contexts.
[3-¹³C]glucose GoodModeratePoorModerateProvides information on pyruvate oxidation.
[U-¹³C₆]glucose ModeratePoorGoodModerateUniformly labeled glucose is less effective for resolving fluxes in glycolysis and the PPP.

Table 2: Performance of ¹³C-Glutamine Tracers in Metabolic Flux Analysis

TracerTCA CycleAnaplerotic FluxesGlycolysis & PPPOverall Network PrecisionKey Considerations
[U-¹³C₅]glutamine Excellent Excellent Minimal InformationGood (for TCA-related fluxes)The preferred tracer for detailed analysis of the TCA cycle.
[1,2-¹³C₂]glutamine GoodGoodMinimal InformationModerateUseful for probing TCA cycle and anaplerotic reactions.
[3,4-¹³C₂]glutamine GoodGoodMinimal InformationModerateSimilar utility to [1,2-¹³C₂]glutamine for the TCA cycle.

Experimental Protocols

A generalized experimental workflow for conducting a ¹³C metabolic flux analysis experiment is outlined below. Specific details may need to be optimized based on the cell type, tracer, and analytical instrumentation.

Key Experimental Methodologies

1. Cell Culture and Isotope Labeling:

  • Cells are cultured in a defined medium to ensure consistent nutrient availability.

  • For the labeling experiment, the standard medium is replaced with a medium containing the chosen ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₅]glutamine) at a known concentration.

  • Cells are incubated with the tracer for a duration sufficient to reach isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This often requires multiple cell doublings.

2. Metabolite Extraction:

  • The culture medium is rapidly removed, and cellular metabolism is quenched, typically using a cold solvent like methanol or a methanol/water mixture.

  • Intracellular metabolites are then extracted from the cells.

3. Analytical Measurement (GC-MS or LC-MS/MS):

  • The extracted metabolites are analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.

4. Data Analysis and Flux Calculation:

  • The measured MIDs, along with other experimentally determined rates (e.g., glucose uptake, lactate secretion), are input into a computational model of cellular metabolism.

  • Software packages such as METRAN or INCA are used to estimate the intracellular fluxes by fitting the experimental data to the metabolic model. This involves an iterative process to minimize the difference between the simulated and measured labeling patterns.

  • Statistical analyses are performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Visualizing Metabolic Pathways and Experimental Workflows

To aid in the understanding of tracer selection and experimental design, the following diagrams illustrate key concepts.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase cell_culture 1. Cell Culture in Defined Medium tracer_addition 2. Addition of ¹³C-Labeled Tracer cell_culture->tracer_addition steady_state 3. Incubation to Isotopic Steady State tracer_addition->steady_state quenching 4. Metabolic Quenching & Metabolite Extraction steady_state->quenching ms_analysis 5. GC-MS or LC-MS/MS Analysis (MID Determination) quenching->ms_analysis flux_calculation 6. Computational Flux Estimation (e.g., METRAN, INCA) ms_analysis->flux_calculation data_interpretation 7. Data Interpretation & Biological Insights flux_calculation->data_interpretation central_carbon_metabolism cluster_glycolysis_ppp Glycolysis & PPP cluster_tca TCA Cycle & Anaplerosis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Glutamine Glutamine alpha_KG α-Ketoglutarate Glutamine->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Acetyl_CoA->TCA_Cycle

Safety Operating Guide

Proper Disposal of D-Glucose-13C-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and compliance is paramount when handling any chemical substance. This guide provides essential information for the proper disposal of D-Glucose-13C-2, a non-radioactive, isotopically labeled sugar.

This compound, like other non-radioactive carbon-13 labeled glucose variants, is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols and local regulations is crucial for its disposal. The primary principle is to comply with all federal, state, and local environmental control regulations.[2][3][4]

Immediate Safety and Handling

Before disposal, it is essential to consult the Safety Data Sheet (SDS) for this compound. While the substance itself is not considered hazardous, it is important to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

Personal Protective Equipment (PPE) and HandlingRecommendation
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Wear suitable protective gloves.
Body Protection Standard laboratory coat.
Handling Avoid dust formation and inhalation. Use in a well-ventilated area.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous materials.

1. Waste Characterization: The first and most critical step is to determine if the this compound waste is mixed with any hazardous substances. If it has been used in experiments involving hazardous materials, the resulting mixture must be treated as hazardous waste and disposed of according to the regulations applicable to the hazardous components.

2. Disposal of Uncontaminated this compound:

  • Solid Waste:

    • Small Quantities: Uncontaminated solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.

    • Large Quantities: For larger amounts, it is recommended to contact a licensed professional waste disposal service to ensure compliance with all regulations.

  • Aqueous Solutions:

    • Dilute aqueous solutions of this compound can generally be disposed of down the sanitary sewer system. It is advisable to flush the drain with a copious amount of water to ensure adequate dilution.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent, such as water. The resulting rinsate should be disposed of in the same manner as aqueous solutions. Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.

3. Disposal of Contaminated this compound:

If the this compound waste is contaminated with hazardous materials, it must be managed as hazardous waste.

  • Segregation: Keep the contaminated waste separate from non-hazardous waste streams.

  • Labeling: Clearly label the waste container with its contents, including the names and concentrations of all components.

  • Storage: Store the hazardous waste in a designated satellite accumulation area in a compatible, sealed container.

  • Disposal: Contact a licensed professional waste disposal service for proper disposal of the hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.

Below is a decision workflow for the proper disposal of this compound waste.

start Start: this compound Waste is_contaminated Is the waste mixed with hazardous substances? start->is_contaminated uncontaminated_disposal Uncontaminated Disposal Protocol is_contaminated->uncontaminated_disposal No hazardous_disposal Hazardous Waste Protocol is_contaminated->hazardous_disposal Yes waste_form What is the physical form? uncontaminated_disposal->waste_form segregate_label Segregate, Label, and Store as Hazardous Waste. hazardous_disposal->segregate_label solid_disposal Small Quantities: Regular Trash Large Quantities: Licensed Disposal waste_form->solid_disposal Solid aqueous_disposal Dispose down sanitary sewer with copious amounts of water. waste_form->aqueous_disposal Aqueous Solution licensed_disposal_hazardous Contact Licensed Professional Waste Disposal Service. segregate_label->licensed_disposal_hazardous

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Glucose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of D-Glucose-13C-2, a non-radioactive, stable isotope-labeled compound utilized in metabolic research. By adhering to these procedural steps, you can maintain a safe laboratory environment while ensuring the integrity of your research.

While this compound and its analogs are not classified as hazardous materials, they can pose risks if handled improperly.[1][2] Potential hazards include mild irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3][4] Furthermore, the fine particulate nature of the solid compound presents a risk of combustible dust formation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate personal protective equipment is crucial to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Glasses or GogglesShould be worn at all times to protect against accidental splashes or dust particles.
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent skin contact. Gloves should be changed frequently, especially if contamination is suspected.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from spills.
Respiratory Protection Dust Mask or RespiratorRecommended when handling large quantities or when there is a potential for dust generation to avoid inhalation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the key steps from preparation to cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare a Clean & Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials weigh Carefully Weigh the this compound prep_materials->weigh dissolve Dissolve in a Suitable Solvent if Required weigh->dissolve experiment Perform the Experimental Procedure dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations. Disposal methods vary based on the nature of the waste.

Uncontaminated Waste:

  • Solid this compound: Small quantities of pure, uncontaminated solid can typically be disposed of in the regular laboratory trash.

  • Aqueous Solutions: Dilute aqueous solutions can generally be poured down the sanitary sewer system, followed by flushing with a copious amount of water.

Contaminated Waste:

  • Mixed Waste: If this compound is mixed with hazardous materials, the resulting mixture must be treated as hazardous waste. This waste should be collected in a clearly labeled, sealed container and disposed of through a licensed professional waste disposal service.

  • Empty Containers: Triple-rinse empty containers with an appropriate solvent. The rinsate should be disposed of as outlined above for aqueous solutions. Once decontaminated, containers can often be recycled or discarded in regular trash, in line with institutional policies.

Emergency Procedures:

  • Spills: In the event of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal. Ensure the area is then cleaned and decontaminated.

  • Fire: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher for fires involving this material. Firefighters should wear self-contained breathing apparatus.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can foster a culture of safety and ensure the well-being of all personnel. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.